molecular formula Ni3Y B14711949 nickel;yttrium CAS No. 12202-02-7

nickel;yttrium

Cat. No.: B14711949
CAS No.: 12202-02-7
M. Wt: 264.986 g/mol
InChI Key: ISWJFJSASREGCG-UHFFFAOYSA-N
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Description

Significance of Nickel-Yttrium Intermetallic Compounds and Composites in Contemporary Materials Science

Nickel-yttrium intermetallic compounds and composites are critical materials in several high-technology sectors due to their unique and advantageous properties. smolecule.com The addition of yttrium to nickel-based alloys significantly enhances their performance, particularly at elevated temperatures. smolecule.com This makes them indispensable in fields such as aerospace and power generation, where they are used in gas turbine engines, turbine blades, nozzles, and combustion chambers. smolecule.comnanorh.com The improved thermal stability, oxidation resistance, and creep resistance conferred by yttrium are crucial for components operating under extreme stress and heat. nanorh.comresearchgate.net

Beyond superalloys, Ni-Y systems exhibit a range of other important functionalities. They are investigated for hydrogen storage applications, with compounds like YNi₅ showing an exceptional capacity to absorb hydrogen through the formation of reversible metal hydrides. smolecule.comamericanelements.com The catalytic properties of nickel are also influenced by yttrium, leading to applications in various chemical processes, including CO2 methanation, where yttrium acts as a promoter to enhance catalyst activity and stability. smolecule.comnih.gov

In metallurgy, nickel-yttrium alloys serve as deoxidizing and desulfurizing agents. Yttrium's high affinity for oxygen and sulfur helps to purify nickel-based alloys by sequestering these impurities, which can otherwise be detrimental to mechanical properties. smolecule.commdpi.com The resulting materials have applications in electronics, chemical processing, and as protective coatings against wear and corrosion. nanorh.comlesscommonmetals.com

The table below summarizes the key intermetallic compounds identified in the Nickel-Yttrium system through various phase diagram studies. osti.govosti.gov

CompoundFormulaCrystal System (where available)Melting Behavior
Y₃NiY₃NiOrthorhombicPeritectic
Y₃Ni₂Y₃Ni₂TrigonalPeritectic
YNiYNiOrthorhombicCongruent
YNi₂YNi₂CubicPeritectic
YNi₃YNi₃RhombohedralPeritectic
Y₂Ni₇Y₂Ni₇Rhombohedral/HexagonalPeritectic
YNi₄YNi₄RhombohedralPeritectic
YNi₅YNi₅HexagonalCongruent
Y₂Ni₁₇Y₂Ni₁₇HexagonalPeritectic

Evolution of Research Paradigms in Ni-Y Materials

Research into the nickel-yttrium system has evolved significantly since its initial exploration. The foundational work in the late 1950s and early 1960s by researchers such as Beaudry, Daane, and Domagala focused on establishing the fundamental Ni-Y phase diagram. osti.govosti.govconcordia.ca Using techniques like thermal analysis, metallography, and X-ray diffraction, these early studies identified the existence of numerous intermetallic compounds and determined their melting behaviors and solubility limits. osti.govconcordia.ca

Following the initial phase diagram characterization, research shifted towards understanding the physical and chemical properties of these newly identified compounds. Studies in the 1960s began to investigate the magnetic properties of Ni-Y intermetallics, revealing that unlike iron- and cobalt-yttrium compounds, the nickel compounds showed little to no antiferromagnetic coupling. aip.org The electronic structure of compounds like Y₂Ni₁₇, YNi₅, and YNi₃ was later calculated to explain the origins of their magnetic behaviors. capes.gov.br

The paradigm then expanded to harness the properties of Ni-Y for practical applications. A major focus became the modification of nickel-based superalloys, where trace additions of yttrium were found to dramatically improve high-temperature oxidation resistance and stress-rupture life. researchgate.netmdpi.com This line of research has continued to the present day, with modern studies using advanced manufacturing techniques like selective laser melting to create and investigate yttrium-modified nickel alloys. mdpi.commdpi.com

In recent years, the research focus has diversified further, exploring novel applications driven by global needs. This includes the development of Ni-Y systems for energy applications, such as catalysts for CO₂ conversion and advanced materials for hydrogen storage. smolecule.comnih.gov The rise of nanotechnology has also opened new avenues, with studies on Ni/Y₂O₃ nanocomposites for catalysis and other functions. acs.org The paradigm has thus shifted from fundamental discovery to the targeted design of multifunctional materials for advanced technological applications.

Scope and Academic Relevance of Nickel-Yttrium Research

The scope of research on nickel-yttrium systems is extensive, spanning from fundamental condensed matter physics and thermodynamics to applied engineering in extreme environments. concordia.cafuncmater.comresearchgate.net Academically, the Ni-Y system serves as a model for investigating the influence of rare-earth elements on the properties of transition metals, a topic of broad importance in materials science. researchgate.netmdpi.com The strong negative deviations from ideal solution behavior and the formation of numerous stable intermetallic compounds provide a rich field for thermodynamic modeling and experimental validation. researchgate.net

The academic relevance of Ni-Y research is continuously reinforced by the persistent demand for materials with superior performance. High-temperature structural materials remain a critical area of investigation for the aerospace, defense, and energy industries. mpie.de The ability of yttrium to enhance the properties of nickel-based superalloys ensures its continued study. researchgate.net

Furthermore, Ni-Y materials are at the forefront of research into emerging technologies. Their catalytic properties are being explored for green chemistry and energy conversion processes. nih.gov The interaction of Ni-Y alloys with hydrogen is relevant to the development of a hydrogen-based economy. smolecule.com Moreover, their use as dopants in materials for next-generation batteries, such as Ni-rich cathodes, highlights their role in advanced energy storage solutions. mdpi.comnickelinstitute.org Research also extends to the fabrication of Ni-Y composites and coatings using advanced methods like thermal spraying and additive manufacturing, pushing the boundaries of materials processing and performance. nanorh.com

The thermodynamic properties of select Ni-Y intermetallic compounds, crucial for computational materials design, have been determined through calorimetric studies, as shown in the table below. researchgate.net

CompoundStandard Enthalpy of Formation (kJ/mol)Standard Entropy of Formation (J/mol·K)
Ni₅Y-21.30.3
Ni₄Y-25.10.8
Ni₃Y-28.71.7
Ni₂Y-31.82.4
NiY-36.55.0

This ongoing research ensures that the nickel-yttrium system will remain a subject of intense academic and industrial interest for the foreseeable future.

Properties

CAS No.

12202-02-7

Molecular Formula

Ni3Y

Molecular Weight

264.986 g/mol

IUPAC Name

nickel;yttrium

InChI

InChI=1S/3Ni.Y

InChI Key

ISWJFJSASREGCG-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Ni].[Ni].[Y]

Origin of Product

United States

Synthesis Methodologies and Fabrication Techniques for Nickel Yttrium Compounds

Solution-Based Synthesis Approaches

Solution-based synthesis approaches are widely employed for their ability to achieve a high degree of homogeneity and control over the composition and microstructure of nickel-yttrium compounds at the atomic or molecular level. These methods involve the dissolution of nickel and yttrium precursors in a solvent, followed by a chemical or physical process to induce the formation of the desired compound.

Co-precipitation Techniques for Ni-Y Composites and Ferrites

Co-precipitation is a versatile and cost-effective method for synthesizing nickel-yttrium composites and ferrites. This technique involves dissolving salts of nickel and yttrium, often along with other metal precursors like iron for ferrites, in a suitable solvent. scirp.orgdiva-portal.org A precipitating agent, such as sodium hydroxide (B78521) or ammonia (B1221849), is then added to the solution, causing the simultaneous precipitation of the metal hydroxides or other insoluble compounds. scirp.orgrsc.org The resulting precipitate is then washed, dried, and calcined at elevated temperatures to form the final composite or ferrite (B1171679) material. diva-portal.org

The key to this method is maintaining uniform conditions, such as pH and temperature, to ensure a homogeneous distribution of the constituent metals in the final product. rsc.org For instance, in the synthesis of nickel ferrite (NiFe₂O₄) nanoparticles, nickel chloride hexahydrate and ferric chloride hexahydrate are dissolved in distilled water, and the pH is adjusted to 11 using sodium hydroxide to initiate co-precipitation. rsc.org The process yields nanoparticles with a cubic spinel structure, and the particle size can be controlled by the reaction conditions. scirp.orgresearchgate.net

Interactive Table: Parameters in Co-precipitation of Nickel-Yttrium Ferrites

ParameterTypical Value/RangeInfluence on Final Product
PrecursorsNickel Nitrate (B79036), Yttrium Nitrate, Ferric NitrateDetermines the elemental composition.
SolventDeionized WaterAffects precursor solubility and reaction kinetics.
Precipitating AgentNaOH, NH₄OHControls the rate and completeness of precipitation.
pH9 - 12Influences particle size and phase purity. rsc.org
TemperatureRoom Temperature to 80°CAffects reaction rate and crystallinity. rsc.org
Calcination Temp.450°C - 800°CPromotes the formation of the desired crystalline phase. diva-portal.orgresearchgate.net

Hydrothermal Synthesis Routes for Ni/Y₂O₃ Catalysts and Supports

Hydrothermal synthesis is a powerful technique for producing well-defined crystalline materials, including Ni/Y₂O₃ catalysts and yttrium oxide supports. This method involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave or hydrothermal reactor. The process allows for precise control over the morphology, particle size, and crystallinity of the resulting materials.

In a typical synthesis of Y₂O₃ supports, an aqueous solution of yttrium nitrate is prepared, and the pH is adjusted using ammonia. csic.es This solution is then sealed in a hydrothermal reactor and heated to temperatures around 170°C for an extended period, often 24 hours. csic.es The resulting solid is then washed, dried, and calcined to obtain the final yttrium oxide support with a specific morphology, which can range from irregular particles to stick-like structures depending on the synthesis pH. csic.es Nickel can then be loaded onto these supports to create Ni/Y₂O₃ catalysts. csic.esus-csic.es Studies have shown that binary Al₂O₃-Y₂O₃ mixed oxides can also be prepared via hydrothermal synthesis to be used as supports for nickel-based catalysts. confie.gob.mx

Sol-Gel Methods for Nickel-Yttrium Oxide Films and Composites

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. This process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. It is particularly useful for creating thin films and finely structured composites of nickel-yttrium oxides.

For the synthesis of nickel oxide (NiO) films, a precursor such as nickel acetate (B1210297) is dissolved in a solvent to form the sol. mdpi.comresearchgate.net This sol is then deposited onto a substrate, often by spin-coating, and subjected to a heat treatment (annealing). mdpi.comresearchgate.net The annealing process removes the organic components and promotes the formation of a crystalline NiO film. mdpi.comresearchgate.net Similarly, yttrium oxide can be synthesized using yttrium nitrate or yttrium chloride as precursors in a methanol (B129727) solvent. researchgate.net By incorporating both nickel and yttrium precursors in the initial sol, it is possible to create homogeneous nickel-yttrium oxide composites. This method offers excellent control over the stoichiometry and microstructure of the final material.

Wet Impregnation for Supported Nickel Catalysts

Wet impregnation is a widely used and straightforward method for preparing supported catalysts, including those where nickel is the active metal and yttrium oxide serves as a support or promoter. energy-cie.rodoaj.org The technique involves dissolving a soluble nickel precursor, such as nickel nitrate, in a solvent to form an impregnation solution. energy-cie.rorsc.org The support material, in this case, yttrium oxide or a composite containing yttria, is then immersed in this solution. csic.es

The solvent is subsequently removed by drying, leaving the nickel precursor deposited on the surface and within the pores of the support. A final calcination step is typically required to decompose the precursor and form catalytically active nickel or nickel oxide particles. csic.esdoaj.org The loading of the active metal can be precisely controlled by adjusting the concentration of the precursor solution. energy-cie.ro This method is valued for its simplicity and scalability in industrial catalyst production. doaj.org Research has shown that modifying Y₂O₃ with elements like cerium, zirconium, or aluminum before nickel impregnation can enhance the catalyst's performance in reactions such as methane (B114726) dry reforming. mdpi.com

Interactive Table: Comparison of Solution-Based Synthesis Methods

Synthesis MethodKey AdvantagesTypical Nickel-Yttrium Compound
Co-precipitationCost-effective, simple, good for powdersNi-Y Ferrites, Ni-Y Composites rsc.orgresearchgate.net
Hydrothermal SynthesisHigh crystallinity, control over morphologyNi/Y₂O₃ Catalysts, Y₂O₃ Supports csic.esacs.org
Sol-GelHigh purity, homogeneity, good for filmsNickel-Yttrium Oxide Films, Composites mdpi.comuliege.be
Wet ImpregnationSimple, scalable, precise loading controlSupported Ni/Y₂O₃ Catalysts energy-cie.roacs.orgrsc.org

Solid-State Synthesis and Processing

Solid-state synthesis methods involve reactions between solid reactants at elevated temperatures, often without the use of solvents. These techniques are fundamental in materials science and are particularly suited for producing alloys and refractory compounds.

High-Energy Mechanical Alloying for Nanocrystalline Ni-Y Alloys

High-energy mechanical alloying is a solid-state powder processing technique that enables the synthesis of a wide variety of materials, including nanocrystalline nickel-yttrium alloys. madridge.orgdntb.gov.ua The process involves the repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill. madridge.orgdntb.gov.ua Elemental powders of nickel and yttrium are loaded into the mill along with grinding media (typically hardened steel or tungsten carbide balls). The intense mechanical energy supplied during milling leads to severe plastic deformation, atomic-level mixing, and ultimately, the formation of a nanocrystalline alloy. mdpi.com

This top-down approach can produce materials with extremely fine grain sizes, typically in the range of 5 to 50 nanometers. madridge.org The resulting nanocrystalline structure imparts unique and often enhanced mechanical and physical properties compared to their coarse-grained counterparts. madridge.org Mechanical alloying is a powerful tool for creating metastable phases and extending solid solubility limits, making it possible to produce Ni-Y alloys with compositions and microstructures not achievable by conventional melting and casting methods. researchgate.netias.ac.in

Self-Combustion Synthesis of Yttrium-Substituted Nickel Ferrites

Self-combustion synthesis is an effective and rapid method for producing fine, homogeneous ceramic powders, including yttrium-substituted nickel ferrites. scielo.brscielo.br This technique, often initiated through a sol-gel process, leverages an exothermic redox reaction between precursors, typically metal nitrates (oxidizers) and an organic fuel like citric acid or glycine. unc.edu.arscirp.org

The process generally involves dissolving stoichiometric amounts of metal nitrates, such as nickel nitrate, iron nitrate, and yttrium nitrate, in deionized water. scirp.orgirost.ir A chelating agent and fuel, commonly citric acid, is then added to the solution. unc.edu.arscirp.org The solution is heated to evaporate the solvent, leading to the formation of a viscous gel. unc.edu.ar Upon reaching the ignition temperature, the gel undergoes a self-sustaining combustion reaction, which is typically rapid and voluminous, resulting in a fine, fluffy ash of the desired ferrite powder. scirp.org This powder is often subsequently calcined at higher temperatures to improve crystallinity and ensure phase purity. unc.edu.ar

Research has demonstrated the successful synthesis of Ni₀.₅Zn₀.₅YyFe₂−yO₄ and Ni₀.₇Zn₀.₃YₓFe₂₋ₓO₄ powders using a citrate-nitrate auto-combustion process. unc.edu.arscirp.org X-ray diffraction (XRD) analysis confirms the formation of the desired spinel ferrite phase without segregation of secondary phases, even with relatively short thermal treatments. unc.edu.ar The inclusion of yttrium ions (Y³⁺) has a significant impact on the structural and magnetic properties of the resulting nickel ferrites. irost.irirost.ir While yttrium substitution can lead to a slight decrease in saturation magnetization, it plays a crucial role in modifying the material's attenuation properties for high-frequency applications. unc.edu.arirost.ir

Table 1: Parameters in Self-Combustion Synthesis of Y-Substituted Nickel Ferrites

Compound Formula Precursors Synthesis Method Key Findings Reference
Ni₀.₅Zn₀.₅YyFe₂−yO₄ (y=0.0-0.05) Iron nitrates, nickel/zinc oxalates, Y(III) nitrates, citric acid Sol-gel with citrate-nitrate self-combustion Confirmed spinel phase; Y³⁺ substitution tunes microwave absorption properties. unc.edu.ar
Ni₀.₇Zn₀.₃YₓFe₂₋ₓO₄ (x=0, 0.2) Ni(NO₃)₂, Zn(NO₃)₂, Fe(NO₃)₃·9H₂O, Y(NO₃)₃·6H₂O, citric acid Sol-gel with auto-combustion Y³⁺ substitution improves microwave absorption; minimum reflection loss of -34.8 dB achieved. scirp.org

Vapor Deposition and Thin Film Fabrication

Vapor deposition techniques are fundamental for creating high-quality nickel-yttrium thin films, essential for electronic and optical devices. These methods allow for precise control over film thickness, composition, and microstructure.

Sputtering Target Development and Thin Film Deposition

Sputtering is a physical vapor deposition (PVD) process where atoms are ejected from a solid target material by bombarding it with high-energy ions. sputtertargets.net These ejected atoms then deposit onto a substrate, forming a thin film. nanografi.com The quality and composition of the final film are critically dependent on the sputtering target itself.

The manufacturing of a nickel-yttrium sputtering target is a multi-step process designed to achieve high purity, high density, and a fine, uniform grain structure. testbourne.com Production methods can include vacuum melting, hot-pressing, and forging to create a solid, homogenous target. testbourne.com These targets can be fabricated in various shapes (circular, rectangular) and sizes to fit different sputtering systems. testbourne.comnanoshel.com American Elements, for example, produces high-purity Nickel Yttrium Boron sputtering targets for semiconductor and optical applications. americanelements.com

Once the target is fabricated, it is installed in a vacuum chamber. An inert gas, typically argon, is introduced and ionized to create a plasma. The ions are accelerated towards the target, and upon impact, dislodge Ni and Y atoms, which then travel to and coat the substrate. nanoshel.com This technique is widely used for producing films for semiconductors, data storage, and optical coatings. sputtertargets.nettestbourne.com

Nebulizer Assisted Spray Pyrolysis for Yttrium-Doped Nickel Oxide Thin Films

Nebulizer assisted spray pyrolysis (NSP) is a cost-effective and versatile chemical deposition technique for producing thin films of metal oxides. researchgate.net In this method, a precursor solution is atomized into a fine aerosol by a nebulizer, which is then directed onto a heated substrate. The heat causes the solvent to evaporate and the precursor compounds to decompose, forming a thin film of the desired material on the substrate surface. researchgate.net

This technique has been successfully used to fabricate rare earth metal ion-doped nickel oxide (NiO) thin films. dntb.gov.ua For the synthesis of yttrium-doped NiO, a precursor solution containing nickel chloride and a yttrium source is prepared. researchgate.net The solution is sprayed onto a substrate heated to temperatures around 400-450°C. dntb.gov.uascience.gov The process allows for the creation of polycrystalline, single-phase cubic NiO films. dntb.gov.ua

The properties of the resulting films are influenced by parameters such as substrate temperature, precursor concentration, and the volume of the sprayed solution. researchgate.netbiomedres.us Studies on rare earth-doped NiO films prepared by NSP show that doping can alter the optical bandgap and photoluminescence properties. dntb.gov.ua X-ray photoelectron spectroscopy (XPS) analysis confirms the presence of yttrium within the NiO matrix and its corresponding oxidation state. dntb.gov.ua Such films have shown promise as active layers in UV photodetectors. dntb.gov.ua

Brush Coating for Anisotropic Nickel-Yttrium Oxide Films

Brush coating is a simple yet innovative technique for producing films with controlled surface anisotropy. mdpi.comresearchgate.net This method has been applied to create nickel-yttrium oxide (NYO) films for use as liquid crystal (LC) alignment layers. mdpi.commdpi.com

The process involves preparing a sol-gel solution of nickel-yttrium precursors. This solution is then applied to a substrate using a brush in a single, directional stroke. mdpi.comacs.org The shear stress from the movement of the brush hairs orients the material during deposition, creating nano- and micro-grooves on the film's surface. mdpi.comresearchgate.net After coating, the film is cured at a specific temperature. mdpi.com

Atomic force microscopy (AFM) has confirmed the formation of an anisotropic, grooved surface structure on the NYO films. mdpi.comresearchgate.net This physical anisotropy effectively induces a uniform alignment of liquid crystals on the surface. mdpi.com The properties of the film, such as hydrophilicity and surface energy, can be tuned by adjusting the curing temperature, which in turn affects the LC alignment quality. mdpi.com These brush-coated NYO films exhibit good optical transmittance and thermal stability, making them suitable for advanced electro-optical applications. mdpi.comresearchgate.net

Table 2: Effect of Curing Temperature on Brush-Coated NYO Films

Curing Temperature (°C) Surface Morphology Key Outcome Reference
70 Anisotropic nano/micro-grooves Uniform liquid crystal (LC) alignment mdpi.comresearchgate.net
150 Anisotropic nano/micro-grooves Stable LC alignment confirmed by POM mdpi.comresearchgate.net

Advanced Fabrication Strategies

Advanced fabrication methods focus on creating complex, multi-component structures to unlock novel functionalities, particularly in catalysis.

Selective Reduction Methods for Heterostructural Electrocatalysts

Selective reduction is a powerful strategy for designing advanced electrocatalysts with multiple active sites and enhanced performance. A high-temperature selective reduction method has been employed to construct a self-supported nickel/yttrium oxide (Ni/Y₂O₃) heterostructural electrocatalyst. iaea.orgresearchgate.net This technique is pivotal for developing non-noble-metal catalysts for the alkaline hydrogen evolution reaction (HER), a key process in water electrolysis. mdpi.com

The resulting self-supported electrode exhibits a superhydrophilic surface, which facilitates rapid charge transfer and the timely release of hydrogen gas bubbles. iaea.orgbohrium.com This structure also ensures a firm connection between the electrocatalyst and the substrate, preventing shedding and enhancing long-term stability, even at high industrial-level current densities. iaea.orgresearchgate.net The Ni/Y₂O₃ electrocatalyst has demonstrated a low overpotential of 61.1 ± 3.7 mV to drive a current density of 10 mA cm⁻² and excellent long-term durability for over 500 hours at 1000 mA cm⁻². iaea.org

Table 3: Compounds Mentioned

Compound Name Chemical Formula
Nickel;Yttrium Ni;Y
Yttrium-Substituted Nickel Ferrite e.g., Ni₀.₅Zn₀.₅YyFe₂−yO₄
Nickel Oxide NiO
Yttrium-Doped Nickel Oxide Y:NiO
Nickel-Yttrium Oxide NYO
Yttrium Oxide Y₂O₃
Nickel Nitrate Ni(NO₃)₂
Iron Nitrate Fe(NO₃)₃
Yttrium Nitrate Y(NO₃)₃
Citric Acid C₆H₈O₇
Nickel Yttrium Boron Ni-Y-B
Yttrium Iron Garnet Y₃Fe₅O₁₂

Green Colloidal Methods for Encapsulated Nanocatalysts

The synthesis of nickel-yttrium (Ni-Y) compounds via green colloidal methods represents an advancement in creating efficient and environmentally benign nanocatalysts. These methods align with the principles of green chemistry by prioritizing the use of non-toxic solvents, renewable materials, energy-efficient processes, and the reduction of hazardous waste. researchgate.netmdpi.comnih.gov Colloidal synthesis, a bottom-up approach, is particularly advantageous for producing nanoparticles with uniform size, shape, and structure, which are crucial for catalytic activity. mdpi.com In the context of Ni-Y systems, green colloidal strategies focus on creating stable, well-dispersed, and often encapsulated nanoparticles to enhance their catalytic performance and durability.

One emerging green approach involves the synthesis of Ni/Y₂O₃ nanocomposite particles through techniques like ultrasonic spray pyrolysis (USP), where the resulting nanoparticles are collected in an aqueous suspension, forming a colloid. mdpi.commdpi.com This method is considered a green chemistry approach as it avoids significant pollutants and hazardous chemicals. mdpi.com In a typical process, an aqueous solution containing nickel and yttrium precursors is aerosolized and thermally decomposed. The subsequent capture of these particles in a liquid medium containing a stabilizer leads to the formation of a stable colloidal suspension. mdpi.com

A key component in the green colloidal synthesis of these nanocatalysts is the use of biocompatible and non-toxic capping or stabilizing agents. researchgate.net Polyvinylpyrrolidone (PVP), a polymer known for its stabilizing and cryoprotectant properties, is frequently used to create stable aqueous suspensions of Ni/Y₂O₃ nanocomposite particles and prevent their agglomeration during subsequent processing like lyophilisation (freeze-drying). mdpi.compreprints.org The use of water as a solvent and polymers like PVP for stabilization are central to the "green" aspect of this colloidal synthesis. researchgate.netmdpi.com

Research has demonstrated the synthesis of Ni/Y₂O₃ core-shell nanocomposites where elemental nickel (Ni⁰) is present on the surface of yttrium oxide (Y₂O₃) nanoparticles. mdpi.commdpi.com This encapsulation of the yttrium oxide core by a nickel shell is confirmed through techniques like Transmission Electron Microscopy (TEM). mdpi.compreprints.org The precursors for such syntheses are typically water-soluble salts, which aligns with green chemistry principles. nih.gov

The following tables detail the typical precursors and conditions used in these environmentally conscious synthesis routes for nickel-yttrium nanocomposites.

Table 1: Precursor Materials for Green-Inspired Ni/Y₂O₃ Synthesis

Precursor RoleChemical CompoundFormulaPuritySource
Nickel SourceNickel nitrate hexahydrateNi(NO₃)₂ · 6H₂O98% mdpi.com
Yttrium SourceYttrium nitrate hexahydrateY(NO₃)₃ · 6H₂O99.8% mdpi.com
Stabilizer/Capping AgentPolyvinylpyrrolidone(C₆H₉NO)nN/A mdpi.compreprints.org
SolventWaterH₂ODeionized mdpi.comcsic.es

Table 2: Research Findings on Ni/Y₂O₃ Nanocomposite Synthesis

Study FocusSynthesis MethodKey ParametersNanoparticle CharacteristicsAnalytical TechniquesSource
Ni/Y₂O₃ Nanocomposite PowderUltrasonic Spray Pyrolysis (USP) & Lyophilisation- Precursor: Ni/Y nitrate aqueous solution- Atmosphere: N₂/H₂ reduction- Collection: Aqueous PVP suspension- Composition: Elemental Ni⁰ on Y₂O₃- Use: Potential for catalytic coatingsICP-MS, SEM-EDX, XPS mdpi.com
PLA/Ni/Y₂O₃ CompositeUltrasound-assisted precipitation (USP)- Stabilizer: Polyvinylpyrrolidone (PVP)- Post-processing: Lyophilisation & Extrusion- Structure: Y₂O₃ core, Ni shell- Avg. Diameter: 466 nmTEM, Electron Diffraction mdpi.compreprints.org
Ni/Y₂O₃ CatalystsHydrothermal & Impregnation- pH: Varied from 7 to 12 for Y₂O₃ support synthesis- Ni Loading: 5 wt%- Calcination: 600 °C for 2 h- Morphology of Y₂O₃ support affects Ni particle size and dispersionSEM csic.es

This approach of combining methods like USP with colloidal collection and stabilization represents a practical application of green chemistry principles to produce advanced nickel-yttrium nanocatalysts suitable for various applications, including as catalysts in organic reactions. mdpi.compreprints.org

Structural Elucidation and Microstructural Characterization of Nickel Yttrium Systems

Crystalline Structure Analysis

X-ray Diffraction (XRD) for Phase Identification and Crystallite Size Determination

X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases within Ni-Y materials. By analyzing the diffraction patterns, researchers can distinguish between different intermetallic compounds and solid solutions. oil.gov.iqdiva-portal.org For instance, in NiTi shape memory alloys with yttrium additions, XRD analysis has confirmed the presence of both monoclinic NiTi and hexagonal Ni₃Ti phases at room temperature. oil.gov.iq Similarly, in yttrium-doped nickel ferrite (B1171679) (NiY₂ₓFe₂₋₂ₓO₄) nanostructures, XRD is used to confirm the formation of the spinel ferrite structure.

The Scherrer equation is commonly applied to XRD data to estimate the average crystallite size of nanocrystalline materials. scielo.brdergipark.org.trscirp.org This equation relates the broadening of diffraction peaks to the size of the crystallites. dergipark.org.trscirp.org For example, in Ni-doped yttrium iron garnet (Y₃Fe₅₋ₓNiₓO₁₂) nanopowders, the crystallite size was calculated from the full width at half maximum (FWHM) of the most intense diffraction peak. scielo.brscielo.br Studies have shown that crystallite sizes in these systems can range from approximately 20 to 75 nm depending on the composition and synthesis conditions. scielo.brscielo.brirost.ir

It's important to note that different methods for calculating crystallite size from XRD data, such as the Williamson-Hall method and the modified Scherrer equation, can be used to provide more accurate estimations by accounting for micro-strain effects. dergipark.org.trscirp.org

Table 1: Phase Identification and Crystallite Size in Various Nickel-Yttrium Systems Determined by XRD

Material SystemIdentified PhasesCrystallite Size (nm)Reference
NiTi-Y AlloyMonoclinic NiTi, Hexagonal Ni₃TiNot specified oil.gov.iq
Y₃Fe₅₋ₓNiₓO₁₂Cubic garnet structure62.73 - 62.87 scielo.brscielo.br
NiY₂ₓFe₂₋₂ₓO₄Spinel ferrite structure36.49 - 73.56 irost.ir

Electron Microscopy Techniques for Microstructure and Morphology

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FE-SEM), are crucial for visualizing the surface morphology and microstructure of Ni-Y systems. mdpi.comresearchgate.net These techniques provide detailed information about grain size, shape, and distribution. scielo.brresearchgate.net

In studies of Ni-doped yttrium iron garnet, SEM analysis revealed aggregated grains with an even distribution, leading to the formation of nanometer-sized grains, although some micrometer-sized grains were also present. scielo.br For yttrium-substituted nickel-zinc-chromium ferrites, SEM micrographs have shown well-defined spherical grains with notable porosity. researchgate.net Furthermore, in Hastelloy-X with yttrium additions, FE-SEM has been used to analyze the phases present at grain boundaries, identifying carbides such as MC (Si, Y), (Mo, W)₆C, and Cr₂₃C₆. mdpi.com

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer even greater magnification and resolution, enabling the investigation of the internal microstructure, crystal defects, and the identification of nanoscale phases. acs.orgmpg.de

A TEM and HRTEM investigation of a YNi₂B₂C thin film revealed a complex microstructure consisting of isolated rectangular YNi₂B₂C grains within a monoclinic Y₂Ni₁₅B₆ phase. acs.org Within the YNi₂B₂C grains, intergrowths of a hexagonal Y₀.₉₁₅Ni₄.₁₂B phase and a cubic Y₂O₃ phase were identified. acs.org In devitrified Al-Ni-Y-Co-Fe alloys, HRTEM has been instrumental in identifying small crystalline particles, such as the metastable Al₄Y phase, within an amorphous matrix. researchgate.net These techniques are essential for understanding the real structure of intermetallic compounds at the atomic level. mpg.dewvu.edu

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography and roughness of Ni-Y materials at the nanoscale. mdpi.comnih.gov It provides three-dimensional images of the surface, allowing for quantitative measurements of surface features.

For instance, in the study of anisotropic nickel yttrium oxide (NYO) films, AFM was used to verify the surface morphology, revealing nano/micro-grooved anisotropic structures caused by the brush coating technique. mdpi.com The root-mean-square (RMS) roughness of high-quality yttrium iron garnet (YIG) thin films has been measured using AFM to be less than 0.2 nm, indicating a very smooth surface. mit.edu AFM studies on yttria-stabilized zirconia thin films have also shown that surface roughness can be influenced by the yttria content. aip.org

Spectroscopic and Elemental Analysis

Spectroscopic techniques are employed to determine the elemental composition and chemical bonding states within nickel-yttrium compounds.

In the synthesis of yttrium-substituted nickel nanoferrites, Fourier Transform Infrared (FT-IR) spectroscopy has been used to confirm the presence of characteristic metal-oxygen absorption bands. irost.ir For example, absorption bands for iron and nickel were identified, and at higher concentrations, bands corresponding to yttrium were also observed. irost.ir

Elemental analysis of nickel-base superalloys containing yttrium can be performed using techniques like inductively coupled plasma optical emission spectrometry (ICP-OES) following microwave dissolution of the sample. acs.org This provides accurate quantitative determination of the elemental composition. acs.org X-ray photoelectron spectroscopy (XPS) is another surface-sensitive technique used to verify the chemical state of elements in thin films, as demonstrated in the analysis of nickel yttrium oxide films where the well-formed NYO state was confirmed. mdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Bonding Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful qualitative tool for probing the chemical bonds within a material. mdpi.com By analyzing the absorption of infrared radiation at different wavelengths, specific functional groups and bonding environments can be identified. mdpi.comrockymountainlabs.com In the context of nickel-yttrium systems, FT-IR is instrumental in identifying the vibrational modes of bonds involving nickel, yttrium, and other elements, such as oxygen.

For instance, in yttrium-based nanoparticles, characteristic peaks in the FT-IR spectrum can confirm the presence of specific bonds. Peaks observed in the range of 400 to 800 cm⁻¹ are often attributed to Y-O stretching vibrations, which can be influenced by the binding of hydroxide (B78521) and nitrate (B79036) groups to the yttrium ion. mdpi.com Specifically, distinct bands around 587 cm⁻¹ have been associated with the stretching vibrations of Fe-O bonds in yttrium ferrite, and similar principles apply to the analysis of Ni-O and Y-O bonds in nickel-yttrium oxides. researchgate.net The presence of weaker bands, for example around 1242 cm⁻¹, can indicate C-O-C stretching, suggesting the involvement of organic precursors or capping agents in nanoparticle synthesis. mdpi.com

In studies of nickel complexes, FT-IR can reveal details about the coordination environment. The Ni-O bond, for example, is formed through the interaction of specific orbitals on the nickel ion and the oxygen atom, and these interactions give rise to characteristic absorption bands. scienceasia.org By examining the position and shape of these peaks, researchers can gain insights into the molecular structure and bonding within nickel-yttrium compounds.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides crucial information about the elemental composition and, more importantly, the chemical (oxidation) states of the elements present on the surface of a material. mdpi.comscirp.org This is particularly valuable for understanding the surface chemistry of nickel-yttrium alloys and compounds, which often dictates their catalytic activity and corrosion resistance.

XPS analysis of Ni-Y systems involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its chemical environment. For nickel, the Ni 2p spectrum is of primary interest. Deconvolution of the Ni 2p3/2 peak can distinguish between metallic nickel (Ni⁰) and its oxidized forms, such as Ni²⁺ in NiO or Ni(OH)₂. mdpi.comresearchgate.net For example, in Ni-P alloys, XPS has been used to determine the relative amounts of Ni⁰, NiO, and Ni(OH)₂ on the surface. mdpi.com The binding energies for Ni 2p3/2 and 2p1/2 are typically observed around 856.4 eV and 873.7 eV, respectively, in oxidized nickel phosphide (B1233454) species. scirp.org

Similarly, the Y 3d and O 1s spectra provide insights into the state of yttrium and oxygen. In yttrium nanoparticles, XPS peaks with binding energies around 530.94 eV and 532.18 eV have been attributed to the O-Y and OH-Y bonds, respectively. mdpi.com Studies on nickel-base alloys have shown that the deconvolution of the Cr 2p3/2 core level spectra can indicate the presence of different chromium oxides, and similar principles can be applied to yttrium oxides in Ni-Y systems. core.ac.uk It is important to note that Ar+ sputtering, often used for depth profiling, can sometimes lead to the chemical reduction of nickel oxides, resulting in the appearance of a Ni⁰ peak that may not be representative of the original surface. researchgate.net

XPS Binding Energies for Species in Nickel-Yttrium Related Systems
Element/SpeciesCore LevelBinding Energy (eV)Reference
Ni⁰Ni 2p3/2852.8 ± 0.1 researchgate.net
Ni²⁺ (in oxides)Ni 2p3/2855.0 ± 0.2 researchgate.net
Ni(OH)₂Ni 2p3/2856.1 ± 0.1 researchgate.net
Oxidized Nickel PhosphideNi 2p3/2856.4 scirp.org
O-Y bondO 1s530.940 mdpi.com
OH-Y bondO 1s532.18 mdpi.com

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) for Elemental Ratios

Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a highly sensitive and accurate technique for determining the elemental composition of a wide range of materials. agriscigroup.us It is particularly useful for quantifying the elemental ratios in nickel-yttrium systems, ensuring that the synthesized materials have the desired stoichiometry. csic.es The technique involves introducing a sample, typically in liquid form, into an inductively coupled plasma, which excites the atoms of the elements present. agriscigroup.us These excited atoms then emit light at characteristic wavelengths, and the intensity of the emitted light is directly proportional to the concentration of the element in the sample. technologynetworks.com

In the analysis of Ni-Y materials, ICP-OES is often used to verify the bulk composition. csic.es For instance, in the synthesis of nickel catalysts supported on yttrium oxide, ICP-OES can precisely determine the nickel loading. csic.es The sample is first dissolved, often using an acid digestion procedure, to create a solution for analysis. incotest.co.uk To ensure accuracy and correct for potential matrix effects or instrument drift, internal standards are commonly employed. technologynetworks.comepa.gov Yttrium itself is often used as an internal standard for the analysis of other elements, while scandium is another common choice. agriscigroup.ustechnologynetworks.com The ability of ICP-OES to analyze multiple elements simultaneously with a wide dynamic range makes it an invaluable tool for characterizing complex multi-element systems like nickel-yttrium alloys and composites. technologynetworks.com

X-ray Fluorescence (XRF) for Bulk Elemental Composition

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. razi-center.net It is well-suited for the bulk analysis of major and trace elements in nickel-yttrium alloys and compounds. razi-center.netresearchgate.net The principle of XRF involves bombarding the sample with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms. The resulting vacancies are then filled by outer-shell electrons, leading to the emission of fluorescent X-rays with energies characteristic of each element. razi-center.net

XRF is capable of both qualitative and quantitative analysis. razi-center.net It can be used to identify the presence of nickel, yttrium, and other alloying elements. For quantitative analysis, the intensity of the fluorescent X-rays is measured and compared to that of standards with known compositions. nih.gov This technique is advantageous due to its high speed, relatively low cost, and the fact that it does not destroy the sample. razi-center.net XRF has been successfully employed to measure the bulk composition of various alloys, with the results often presented in terms of elemental weight or atomic percentages. researchgate.net For instance, in the development of new alloys, XRF provides a quick and reliable way to verify that the composition matches the nominal values. researchgate.net

Elements Detectable by XRF in Alloy Analysis
Element CategoryExamplesReference
Main ElementsSi, Ti, Al, Fe, Mn, Mg, Ca, Na, K, P razi-center.net
Trace and Heavy ElementsBa, Ce, Co, Cr, Cu, Ga, La, Nb, Ni, Rb, Sc, Sr, Rh, U, V, Y, Zr, Zn razi-center.net

Glow Discharge Mass Spectrometry (GDMS) for High Purity Material Analysis

Glow Discharge Mass Spectrometry (GDMS) is a powerful analytical technique for the direct trace and ultra-trace elemental analysis of solid materials. thermofisher.com It is particularly valuable for characterizing high-purity nickel-yttrium alloys, where even minute amounts of impurities can significantly affect the material's properties. iom3.org The technique works by sputtering a small amount of the sample material using a glow discharge in an inert gas, typically argon. The sputtered atoms are then ionized and passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. incotest.co.uk

One of the key advantages of GDMS is its ability to provide a complete elemental survey, detecting almost all elements in the periodic table at or below the parts-per-billion (ppb) level. thermofisher.com This makes it indispensable for quality control in the production of high-purity metals and alloys used in demanding applications like semiconductors and superalloys. iom3.org GDMS offers high precision and requires minimal sample preparation, which helps to minimize contamination. incotest.co.ukthermofisher.com The technique has been specifically mentioned for the analysis of nickel-based superalloys and for depth profiling analysis of ion-implanted alloys, including those containing yttrium. thermofisher.comepa.gov

Gas Adsorption and Porosity Characterization

The surface area and porosity of nickel-yttrium materials, especially when used as catalysts or catalyst supports, are critical parameters that influence their performance. Gas adsorption techniques are the primary methods used for this characterization.

N2 Physical Adsorption-Desorption Isotherms (BET) for Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is the most widely used technique for determining the specific surface area of solid materials. oclc.org It involves the physical adsorption of a gas, most commonly nitrogen at its boiling point (77 K), onto the surface of the material. mercer-instruments.com By measuring the amount of gas adsorbed at various relative pressures, an adsorption-desorption isotherm is generated. mercer-instruments.com

In the context of nickel-yttrium systems, BET analysis is crucial for characterizing catalysts and supports. csic.es For example, in Ni/Y₂O₃ catalysts, the N₂ physisorption isotherms can reveal important information about the material's structure. csic.es The shape of the isotherm, according to the IUPAC classification, can indicate the type of pores present. csic.esacs.org For instance, a type IV isotherm with an H3-type hysteresis loop suggests the presence of slit-like pores, while a type III isotherm with an H3 loop points to a loose nano-channel structure. csic.es

The BET specific surface area (S_BET) is calculated from the linear region of the BET plot, typically in the relative pressure (P/P₀) range of 0.05 to 0.35. surfacemeasurementsystems.com Studies have shown that the loading of nickel onto a yttrium oxide support can lead to an increase in the specific surface area, which is attributed to the nickel particles making the catalyst surface rougher. csic.es This increased surface area can be beneficial for catalytic applications by providing more active sites.

Textural Properties of Y₂O₃ Supports and Ni/Y Catalysts
SampleS_BET (m²/g)Average Pore Diameter (nm)Reference
Y7 Support-9.7 csic.es
Y9 Support-9.7 csic.es
Y11 Support-5.1 csic.es
Y12 Support-3.0 csic.es
Ni/Y7 Catalyst-11.4 csic.es
Ni/Y9 Catalyst-11.3 csic.es
Ni/Y11 Catalyst-13.6 csic.es
Ni/Y12 Catalyst-17.2 csic.es

Temperature-Programmed Desorption (TPD) for Adsorption Site Characterization (e.g., H2-TPD, CO2-TPD)

Temperature-Programmed Desorption (TPD) is a powerful analytical technique used to investigate the surface properties of heterogeneous catalysts, such as nickel-yttrium systems. By monitoring the desorption of pre-adsorbed probe molecules as the temperature is linearly increased, TPD provides quantitative and qualitative information about the nature, strength, and number of active sites. For nickel-yttrium catalysts, hydrogen (H₂) and carbon dioxide (CO₂) are common probe molecules used to characterize the metallic nickel sites and the basic sites of the yttria support, respectively. csic.esresearchgate.net

Hydrogen TPD (H₂-TPD) for Metallic Site Characterization

H₂-TPD is primarily employed to characterize the metallic active sites—in this case, nickel—on the catalyst surface. The analysis provides insights into nickel dispersion, the size of nickel nanoparticles, and the strength of hydrogen interaction with different nickel species. csic.esresearchgate.net In studies of Ni/Y₂O₃ catalysts, H₂-TPD profiles typically reveal multiple desorption peaks within the 150-500 °C range. csic.es

These peaks correspond to different forms of adsorbed hydrogen, each desorbing at a characteristic temperature. Research has identified three distinct desorption regions for Ni/Y₂O₃ systems: csic.es

A low-temperature peak (around 260 °C) is attributed to the desorption of atomic hydrogen from the surface of nickel metal. csic.es

A medium-temperature peak (around 370 °C) corresponds to hydrogen desorbing from highly dispersed, small nickel nanoparticles. csic.es

A high-temperature peak (around 390 °C) is associated with hydrogen adsorbed on larger, poorly dispersed nickel nanoparticles or bulk nickel species. csic.es

The total amount of desorbed hydrogen, calculated by integrating the peak areas, is often used to determine the metallic nickel dispersion and the active metal surface area, which are crucial parameters influencing catalytic activity. csic.es

H₂-TPD Desorption Peaks for Ni/Y₂O₃ Catalysts

Desorption Peak Temperature (Approx.) Corresponding Adsorption Site/Species Reference
~260 °C Atomic hydrogen on the nickel metal surface csic.es
~370 °C Hydrogen on highly dispersed nickel nanoparticles csic.es

Carbon Dioxide TPD (CO₂-TPD) for Basicity Characterization

Studies on Ni/Y₂O₃ and yttrium-promoted catalysts have identified several types of basic sites: csic.esntnu.nontu.edu.sg

Weak Basic Sites: Desorption peaks at low temperatures (< 150-180 °C) are typically assigned to physically adsorbed CO₂ or CO₂ interacting with weak Brønsted basic sites, such as surface hydroxyl (OH⁻) groups. csic.esntnu.noresearchgate.net For example, peaks around 90 °C and 130 °C have been attributed to physisorbed CO₂ and weak Brønsted sites, respectively. csic.es

Medium-Strength Basic Sites: Peaks appearing in the intermediate temperature range (150 °C to 400 °C) are often linked to Lewis acid-base pairs (e.g., Ni-O pairs) or moderately strong basic sites. ntnu.nontu.edu.sgresearchgate.net In Ni/Y₂O₃ systems, a peak around 270 °C is attributed to CO₂ desorbing from low-coordination oxygen anions, indicating strong Lewis basic sites provided by the yttria support. csic.es The addition of yttrium as a promoter has been shown to increase the proportion of these valuable medium-strength sites. ntnu.nontnu.no

Strong Basic Sites: Desorption at high temperatures (> 400 °C) corresponds to CO₂ interacting with strong Lewis basic sites, such as lattice oxygen anions. ntnu.noresearchgate.net A peak observed around 540 °C in some Ni/Y₂O₃ systems has been ascribed to the desorption of spillover CO₂ from the support. csic.es

The distribution and strength of these basic sites, as determined by CO₂-TPD, are critical for optimizing catalytic performance in reactions where CO₂ is a reactant, such as CO₂ methanation. mdpi.comntu.edu.sg

CO₂-TPD Desorption Peaks and Corresponding Basic Site Strength in Ni-Y Systems

Desorption Temperature Range Basic Site Strength Site Description/Attribution Reference
< 150 °C Weak Physisorbed CO₂, weak Brønsted basic sites (OH⁻ groups) csic.esntnu.no
150 - 400 °C Medium Lewis acid-base pairs, low-coordination oxygen anions (on Y₂O₃) csic.esntnu.nontu.edu.sg

Computational and Theoretical Investigations of Nickel Yttrium Compounds

Density Functional Theory (DFT) Applications

DFT has proven to be a powerful tool for examining the electronic structure, bonding, and defect chemistry of nickel-yttrium compounds.

Electronic Structure Calculations (Band Structure, Density of States)

DFT calculations have been instrumental in elucidating the electronic band structure and density of states (DOS) of various nickel-yttrium containing materials. In yttrium-substituted Mg2Ni alloys, for instance, analysis of the total and partial density of states (PDOS) reveals the nature of chemical bonding. scirp.org Studies on Mg2Ni and Mg15YNi8H32 alloys show that below the Fermi level, the bonding electrons are primarily dominated by H s, Ni s, and Ni d orbitals, with some contribution from Mg s orbitals, indicating that hydrogen atoms tend to bond with nickel rather than magnesium. scirp.org The introduction of yttrium into the Mg2NiH4 structure has been shown to weaken the Ni-H bond, which is favorable for dehydrogenation. scirp.org

In the context of yttria-stabilized zirconia (YSZ), DFT calculations have shown that the electronic structure is characterized by a mixing of Ni orbitals with the orbitals of the surface atoms. figshare.comacs.org This interaction is crucial for understanding the catalytic activity of Ni/YSZ systems. Furthermore, first-principles calculations based on DFT have been used to compute the optical spectra of rare-earth nickelates like yttrium nickelate, showing fair agreement with experimental data. aps.org These studies highlight the important role of transitions from t2g states in the electronic band structure. aps.org

For Ni-doped skutterudites, DFT calculations have demonstrated that Ni doping increases the density of states around the Fermi energy, which is beneficial for enhancing the Seebeck coefficient, a key property for thermoelectric materials. researchgate.net Similarly, in FeNi3 and FeNi2Pt alloys, the total density of states (TDOS) shows the distribution of electron density near the Fermi level, with the partial density of states (PDOS) indicating the significant influence of 3d states on the electronic distribution. sumdu.edu.ua

Table 1: Summary of DFT Findings on Electronic Structures
SystemKey FindingPrimary Interacting OrbitalsReference
Y-substituted Mg2NiH4Yttrium weakens the Ni-H bond, aiding dehydrogenation.H s, Ni s, Ni d scirp.org
Ni/YSZMixing of Ni orbitals with surface atom orbitals.Ni orbitals, Surface atom orbitals figshare.comacs.org
Yttrium NickelateTransitions from t2g states are significant in the electronic band structure.t2g states aps.org
Ni-doped SkutteruditesNi doping increases the density of states near the Fermi level.- researchgate.net
FeNi3 and FeNi2Pt Alloys3d states dominate the electronic distribution near the Fermi level.3d states sumdu.edu.ua

Adsorption Energy and Charge Transfer Analysis in Ni-Y Systems

DFT calculations are widely used to investigate the adsorption of atoms and molecules on the surfaces of nickel-yttrium systems and to analyze the resulting charge transfer. In Ni/YSZ systems, the interaction is characterized by charge transfer from nickel clusters to the YSZ surface. rsc.org Studies have shown that nickel deposition on YSZ(111) surfaces leads to a mixed electronic structure with enhanced charge transfer. figshare.comacs.org The presence of yttrium influences the Ni-Ni interaction and affects the stability of Ni clusters. rsc.org

Investigations into the adsorption of various gas molecules on Ni-Y systems have also been conducted. For example, DFT calculations on the adsorption of H2S and other natural gas components on Ni-Y zeolite clusters indicate that charge transfer and polarization are the main contributors to the adsorption energy, suggesting chemisorption. researchgate.net Analysis using Natural Bond Orbital (NBO) and Energy Decomposition Analysis (EDA) reveals a transfer of d electrons from the H2S molecule to the unoccupied orbitals of the cation. researchgate.net

In Ni-doped penta-graphene, DFT studies have shown that the adsorption of N2O is significantly influenced by the doping sites and adsorption orientations. rsc.org Strong chemical adsorption can be induced, with charge transfer occurring between the gas molecule and the substrate. rsc.org Similarly, in Ni-doped g-C3N4, Ni doping enhances the adsorption of gases like SO2, H2S, SOF2, and SO2F2, transforming the interaction from weak physical adsorption to strong chemical adsorption due to favorable hybridization between Ni's d-orbitals and the C/N 2p orbitals. rsc.org

Table 2: Adsorption and Charge Transfer in Ni-Y Systems
SystemAdsorbateKey FindingCharge Transfer DirectionReference
Ni/YSZNi clustersCharge transfer from Ni clusters to the YSZ surface characterizes the interaction.Ni -> YSZ rsc.org
Ni-Y ZeoliteH2SCharge transfer and polarization dominate adsorption energy, indicating chemisorption.H2S -> Cation researchgate.net
Ni-doped penta-grapheneN2OStrong chemical adsorption is induced with charge transfer.N2O <-> Substrate rsc.org
Ni-doped g-C3N4SO2, H2S, SOF2, SO2F2Ni doping enhances adsorption through strong chemical bonding.Gas -> Substrate rsc.org

Defect Chemistry and Oxygen Vacancy Formation in Yttria-Stabilized Nickel Systems

DFT is a valuable tool for studying defect chemistry, particularly the formation of oxygen vacancies in yttria-stabilized zirconia (YSZ) and its interaction with nickel. The creation of oxygen vacancies by yttrium doping provides active sites for oxygen adsorption. ucl.ac.ukresearchgate.net DFT-GGA calculations have been used to model the interaction between oxygen molecules and both perfect ZrO2 and defective YSZ surfaces. researchgate.net These studies have identified various oxygen intermediates depending on the surface topography and defect distribution. researchgate.net

The presence of yttrium dopants in YSZ tends to lead to the formation of defect clusters, where two yttrium atoms are in close proximity and preferentially occupy the next-nearest neighbor sites to an oxygen vacancy. ucl.ac.ukresearchgate.net At the surface, yttrium segregates to the top layers of the dominant (111) surface of YSZ. ucl.ac.uk The low-coordinated Zr cations on the YSZ surfaces can strongly attract reduced oxygen species. ucl.ac.ukresearchgate.net

Recent studies using hydrogen plasma treatment on yttria-stabilized zirconia have shown that it is possible to introduce a large density of oxygen vacancies, which can transform the electrically insulating zirconia into an n-type semiconducting material by creating new donor energy levels within the bandgap. bham.ac.uk

Spin-Polarized Formalism for Magnetic Property Prediction

Spin-polarized DFT calculations are essential for predicting the magnetic properties of nickel-yttrium compounds. These calculations have been used to evaluate the geometries and electronic structures of Ni clusters on YSZ surfaces. rsc.org In studies of YCo5 doped with nickel, the Linear Muffin-Tin Orbital-Atomic Sphere Approximation (LMTO-ASA) formalism has been applied, confirming that nickel atoms preferentially occupy the 2c sites. mdpi.com Substituting cobalt with nickel in YCo5 leads to a gradual decrease in magnetization and magnetic anisotropy. mdpi.com

First-principle computations on lutetium-doped NiO have shown that the bulk magnetization is significantly modified due to high hybridization between the Lu-f/d and Ni-d states, suggesting potential applications in spin-polarized transport devices. nih.gov Spin-polarized band structure calculations revealed the differences between spin-up and spin-down bands. nih.gov The magnetic properties of ferromagnetic elements like iron and nickel are well-studied, and in the presence of an applied magnetic field, the magnetic moments of the domains align with the field, eventually reaching magnetic saturation. arxiv.org

Molecular Dynamics (MD) Simulations

MD simulations complement DFT by allowing for the study of larger systems and dynamic processes over longer timescales.

Interatomic Potentials Development for Ni/YSZ Systems

A significant challenge in performing accurate MD simulations of Ni/YSZ systems is the development of reliable interatomic potentials. acs.org These potentials must accurately describe the interactions within the nickel, within the YSZ, and between the nickel and the YSZ.

Several approaches have been taken to develop these potentials. One method combines the Tangney-Scandolo dipole model for YSZ, the embedded atom method (EAM) for nickel, and pairwise Buckingham potentials for the Ni/YSZ interface interactions. confex.comresearchgate.net This model has been shown to reproduce the bulk and surface properties of YSZ. researchgate.net Another approach involves using a nonlinear least-squares method to fit a Morse potential function to interaction energies obtained from DFT calculations to determine reliable interatomic potential parameters between nickel and YSZ. acs.org

These developed potentials have been employed in MD simulations to study various phenomena, such as the migration of nickel nanoparticles on the YSZ support and the sintering process of nickel nanoparticles in the anode of SOFCs. researchgate.netacs.org For example, simulations have shown that the YSZ nanoparticle framework can suppress the sintering of nickel nanoparticles by disrupting the growth of the neck between them. acs.org

Thermodynamic Modeling and Phase Diagram Calculations

First-principles calculations, based on Density Functional Theory (DFT), are a powerful tool for systematically investigating the fundamental thermodynamic properties of intermetallic compounds. researchgate.netarxiv.org For the nickel-yttrium binary system, these calculations have been implemented to determine the structural, mechanical, and thermodynamic characteristics of various stable compounds. arxiv.orgprogrammaster.org

A key indicator of the thermodynamic stability of a compound at the ground state (0 K) is its formation enthalpy (ΔH_f). researchgate.net A more negative formation enthalpy signifies greater stability. researchgate.net First-principles calculations have been performed for a range of Ni-Y compounds, including Ni₁₇Y₂, Ni₅Y, Ni₇Y₂, Ni₃Y, Ni₂Y, NiY, Ni₂Y₃, and NiY₃. researchgate.netarxiv.org The results consistently show that all these compounds have negative formation enthalpies, indicating they are thermodynamically stable relative to their constituent elements. researchgate.net

Among these, the compound NiY exhibits the lowest formation enthalpy, calculated to be approximately -0.49 kJ/mol per atom, making it the most stable compound in the Ni-Y system at the ground state. researchgate.netarxiv.org The stability of the other compounds follows the sequence: NiY > Ni₂Y > Ni₃Y > Ni₇Y₂ > Ni₅Y > Ni₂Y₃ > Ni₁₇Y₂ > NiY₃. researchgate.net

The following table summarizes the calculated formation enthalpies for various nickel-yttrium compounds from first-principles studies.

CompoundFormation Enthalpy (eV/atom)
Ni₁₇Y₂-0.398
Ni₅Y-0.463
Ni₇Y₂-0.479
Ni₃Y-0.489
Ni₂Y-0.491
NiY-0.494
Ni₂Y₃-0.457
NiY₃-0.278
Data sourced from Chong et al. (2018). researchgate.net

Beyond ground-state stability, thermodynamic properties at finite temperatures are also critical. By calculating phonon properties, the temperature-dependent thermodynamic functions such as enthalpy, entropy, and Gibbs free energy can be predicted. programmaster.org For the Ni-Y system, it has been shown that as temperature increases, both enthalpy and entropy increase, while the Gibbs free energy decreases, which is a typical behavior for such systems. programmaster.org

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational approach used for thermodynamic modeling of multicomponent materials systems. arxiv.orgcopernicus.org It relies on mathematical models to describe the Gibbs free energy of individual phases. copernicus.org These models are optimized using available experimental data on phase equilibria and thermodynamic properties, as well as data from first-principles calculations. cardiff.ac.ukresearchgate.net The resulting thermodynamic databases are invaluable for predicting phase diagrams, phase formation, and other thermodynamic properties, which helps to shorten development times and reduce experimental costs. arxiv.org

In the context of nickel-yttrium alloys, the CALPHAD approach has been instrumental in developing thermodynamic descriptions for systems containing these elements. For instance, the Al-Co-Cr-Ni-Y system, relevant for high-temperature coatings, has been modeled using this method. lu.lv The process involves critically reviewing and assessing the binary and ternary subsystems, such as Al-Ni-Y and Co-Ni-Y. lu.lvmdpi.com The Gibbs energy of various phases, including liquid, solid solutions, and intermetallic compounds, is modeled. cardiff.ac.uk For example, a single Gibbs energy equation can be used to model the order/disorder relationship between ordered structures like L1₂ and its disordered A1 counterpart. lu.lv

The integration of first-principles calculations into the CALPHAD framework provides a more robust and physically sound basis for the thermodynamic models. copernicus.orgresearchgate.net The calculated formation enthalpies and entropies of intermetallic compounds from DFT can be used as input for the CALPHAD assessment, leading to more accurate thermodynamic descriptions, especially in regions where experimental data is scarce. copernicus.org This combined approach has been successfully applied to develop a self-consistent thermodynamic database for the Al-Co-Cr-Ni-Y multicomponent system, which can then be used to analyze the influence of yttrium addition on phase relationships. lu.lv

Computational Materials Design and Prediction

Computational materials design has been significantly advanced by the development of specialized software tools aimed at accelerating the discovery of new materials with desired properties. One such tool is the High-Entropy Alloy Predicting Software (HEAPS). nist.govkth.se HEAPS is a free, user-friendly software designed to explore and design high-entropy alloys (HEAs), multicomponent alloys (MAs), and complex concentrated alloys (CCAs). kth.se

The software operates by calculating a variety of physical and semi-empirical parameters, such as the enthalpy of mixing, atomic size mismatch, and electronegativity mismatch. nist.govkth.se These parameters are then evaluated against multiple established criteria to predict phase formation and stability, allowing users to screen for alloys likely to form solid solutions, intermetallic compounds, or amorphous phases. nist.govqpeng.org HEAPS features a "Single Calculation" mode for analyzing individual alloy compositions and an "Explorer" mode that enables high-throughput screening of thousands of potential alloy compositions based on user-defined rules. researchgate.netnist.gov

HEAPS has been specifically applied to the design of yttrium-containing refractory high-entropy alloys (RHEAs). qpeng.org RHEAs are a class of materials designed for high-temperature applications, and the addition of yttrium is explored for benefits such as improved oxidation resistance. qpeng.org In one study, HEAPS was used to computationally model the microstructures of RHEAs with high yttrium concentrations. qpeng.org The software's predictions were compared against experimentally validated microstructures from the literature to assess its accuracy, which was found to be over 95% with a combination of criteria. qpeng.org This validated predictive power was then used to generate a list of promising yttrium-containing RHEA compositions that are predicted to form a stable solid solution, identifying them as candidates for further experimental synthesis and characterization. qpeng.org The software has also been used to design novel lightweight RHEAs by screening for compositions that meet specific targets for density, price, and melting point.

Catalytic Behavior and Mechanisms in Nickel Yttrium Systems

Hydrogen Production and Reactions

Nickel-yttrium catalysts have demonstrated significant potential in reactions aimed at producing hydrogen, a clean energy carrier. Their applications span both thermocatalytic and electrocatalytic processes.

Ammonia (B1221849) Decomposition for COx-Free Hydrogen Production

Ammonia (NH₃) is a promising carrier for hydrogen due to its high hydrogen storage capacity (17.6 wt%) and the ease of its liquefaction for transport. csic.es The catalytic decomposition of ammonia offers a direct route to produce high-purity, carbon monoxide-free (COx-free) hydrogen, which is essential for applications like proton-exchange membrane fuel cells (PEMFCs). csic.es Nickel-yttrium catalysts, particularly nickel nanoparticles supported on yttrium oxide (Ni/Y₂O₃), have emerged as efficient catalysts for this reaction.

The support material plays a critical role in the catalyst's performance. Y₂O₃ has been identified as a superior support for nickel in ammonia decomposition compared to other rare-earth oxides. researchgate.net The morphology of the Y₂O₃ support significantly impacts the size and dispersion of nickel nanoclusters, which in turn dictates the catalytic activity. researchgate.netcsic.es For instance, Ni/Y₂O₃ catalysts synthesized via a hydrothermal process, by controlling the pH to alter the support morphology, have shown high efficacy. One such catalyst, designated Ni/Y11, achieved 100% ammonia conversion at 650 °C with a gas hourly space velocity (GHSV) of 12,000 ml·h⁻¹·gcat⁻¹. csic.esresearchgate.netcsic.es This high activity is attributed to a large specific surface area, suitable basicity, and highly dispersed, small nickel nanoparticles. csic.esresearchgate.net

The addition of promoters like strontium (Sr) or barium (Ba) to Ni/Y₂O₃ catalysts can further enhance their performance. rsc.org This enhancement is linked to the formation of composite oxides between the alkaline earth metal and nickel during calcination. Upon reduction, these promoters are located near the Ni particles, leading to strong electronic interactions. rsc.org This interaction facilitates the desorption of nitrogen atoms from the nickel surface at lower temperatures, which is considered a kinetically significant step in ammonia decomposition. rsc.org

Catalyst SystemNH₃ Conversion (%)Temperature (°C)GHSV (ml·h⁻¹·gcat⁻¹)Key FindingsReference
Ni/Y11 10065012,000Morphology of Y₂O₃ support is crucial for high Ni dispersion and activity. csic.esresearchgate.netcsic.es
Ni/Y-doped Al₂O₃ ---Exhibits the best catalytic stability among various doped alumina (B75360) supports. researchgate.net
Sr-modified Ni/Y₂O₃ Enhanced--Sr promotion facilitates nitrogen desorption, a key reaction step. rsc.org
Ba-modified Ni/Y₂O₃ Enhanced--Ba promotion shows a similar enhancement effect to Strontium. rsc.org

Hydrogen Evolution Reaction (HER) Electrocatalysis

The hydrogen evolution reaction (HER) is the cathodic half-reaction in water electrolysis, a key technology for sustainable hydrogen production. Nickel-based materials are attractive, low-cost alternatives to precious metal catalysts like platinum (Pt). The combination of nickel with yttrium, typically as a Ni/Y₂O₃ heterostructure, has been shown to create highly active and stable electrocatalysts for HER in alkaline media.

The efficiency of an HER electrocatalyst is evaluated by its overpotential (the extra potential required to drive the reaction at a certain current density) and its Tafel slope (which provides insight into the reaction mechanism). Lower overpotential and Tafel slope values indicate higher catalytic activity.

A self-supported Ni/Y₂O₃ heterostructural electrocatalyst has demonstrated excellent HER performance, requiring a low overpotential of just 61.1 ± 3.7 mV to achieve a current density of 10 mA cm⁻² in 1 M KOH. researchgate.netiaea.org This performance is significantly better than that of metallic Ni and comparable to the benchmark Pt/C catalyst. researchgate.netiaea.org The catalyst also exhibits a low Tafel slope of 52.8 mV dec⁻¹, suggesting favorable reaction kinetics. researchgate.netiaea.org In another study, an iron-incorporated yttrium oxide/yttrium phosphide (B1233454) catalyst on nickel foam (FeYP11) showed a remarkably low overpotential of 19 mV at 10 mA cm⁻² for HER. rsc.orgrsc.org

CatalystOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)ElectrolyteKey FeaturesReference
Ni/Y₂O₃ 61.1 ± 3.752.81 M KOHSelf-supported, superhydrophilic heterostructure. researchgate.netiaea.org
FeYP11 19-AlkalineIron-incorporated yttrium oxide/phosphide nanorods. rsc.orgrsc.org
Ni/Tb₂O₃ 71.443.9AlkalineSuperhydrophilic, self-supported structure. bohrium.com

Vacancy engineering, the intentional creation of atomic vacancies in a material's structure, is a powerful strategy to tune the electronic structure and create more active catalytic sites. In the context of Ni-Y systems, introducing defects such as oxygen vacancies can modulate the catalyst's microenvironment and enhance its performance.

The inclusion of yttrium in catalysts can promote the formation of oxygen vacancies. mdpi.comresearchgate.net While research on vacancy engineering in Ni-Y systems for HER is still emerging, the principle is well-established for other systems. For instance, engineering vacancy-type defects into the interface of heterostructures can lead to superior HER activities, sometimes even outperforming commercial Pt/C. researchgate.net These vacancies can alter the local electronic density of the active sites, which in turn can optimize the binding energies of reaction intermediates like adsorbed hydrogen (H_ads), thereby boosting catalytic activity. The creation of vacancies is a known strategy for enhancing the performance of nickel-based catalysts in various reactions, including CO₂ methanation. ntnu.no

Carbon Dioxide Conversion

The catalytic conversion of carbon dioxide (CO₂) into valuable fuels and chemicals is a critical strategy for mitigating greenhouse gas emissions and creating a circular carbon economy. Nickel-yttrium based catalysts have shown promise in the hydrogenation and electroreduction of CO₂.

In CO₂ methanation (the Sabatier reaction: CO₂ + 4H₂ → CH₄ + 2H₂O), the addition of yttrium to nickel-based catalysts has proven beneficial. For example, a Y-Ce/Ni-MK (metakaolin) catalyst demonstrated a high CO₂ conversion rate of 78.4% at 300 °C with 99.8% selectivity for methane (B114726) (CH₄). mdpi.com The promotional effect of yttrium is attributed to several factors: it encourages the formation of oxygen vacancies and alkaline sites on the catalyst, enhances the reducibility of nickel species, and improves the dispersion of nickel particles. mdpi.comresearchgate.net Similarly, modifying Ni-Ce/SBA-15 catalysts with yttrium improved CO₂ conversion, with a 10 wt.% yttrium loading achieving the best performance. researchgate.net This improvement was linked to better Ni dispersion, increased reducibility, and higher basicity. researchgate.net

ReactionCatalyst SystemCO₂ Conversion (%)Product(s)Temperature (°C) / Potential (V vs RHE)Key FindingsReference
CO₂ Methanation Y-Ce/Ni-MK78.4CH₄ (99.8% selectivity)300 °CYttrium promotes oxygen vacancies, Ni reducibility, and dispersion. mdpi.comresearchgate.net
CO₂ Methanation 15Ni10Ce10Y/SBA-1561CH₄350 °CYttrium improves Ni dispersion, reducibility, and basicity. researchgate.net
CO₂ Electroreduction Ni-Y diatomic catalyst-CO (89% Faradaic Efficiency)-0.93 VYttrium modulates the electronic structure of Ni sites, enhancing activity. researchgate.net
Dry Reforming of Methane 3Ce-Ni-YZ (Yttria-Zirconia)85CO, H₂700 °CYttria-stabilized zirconia support enhances conversion rates. acs.org
CO₂ Hydrogenation NiO(6)-In₂O₃~11CH₃OH, CO250 °CNi promotion creates more oxygen vacancies, boosting activity. acs.org

CO2 Methanation Catalysis

Oxygen Evolution Reaction (OER) Electrocatalysis

Nickel-based materials are recognized as promising electrocatalysts for the oxygen evolution reaction (OER), a key process in water electrolysis for hydrogen production. rsc.orgmdpi.com The incorporation of other elements, including yttrium, can modulate the electronic structure and enhance the catalytic activity. While research on nickel-yttrium specific systems for OER is emerging, studies on related systems provide insights. For instance, incorporating iron into yttrium oxide/yttrium phosphide nanorods on nickel foam has demonstrated efficient bifunctional catalytic activity for both OER and the hydrogen evolution reaction (HER). rsc.org The Fe-incorporated catalyst showed a significantly lower overpotential for OER compared to yttrium oxide or yttrium phosphide alone. rsc.org The principle of doping with a secondary metal to tune the electronic properties and create more active sites is a key strategy in designing efficient OER electrocatalysts. mdpi.comrsc.org

Catalytic Stability and Deactivation Mechanisms

A critical aspect of any catalytic system is its stability and resistance to deactivation over time. For nickel-based catalysts, common deactivation mechanisms include sintering of the active metal particles and carbon deposition (coking), particularly at high reaction temperatures. acs.orgammoniaknowhow.commdpi.com

The addition of yttrium has been shown to enhance the thermal stability of nickel catalysts. mdpi.comnih.gov This is partly due to the improved dispersion of nickel particles and stronger metal-support interactions, which inhibit sintering. aip.org In a study on a Y-Ce/Ni-MK catalyst, remarkable stability was maintained over a 100-hour test, with only a 3.9% decrease in CO2 conversion efficiency. mdpi.com Similarly, a yttrium-doped nickel photothermal catalyst for methane dry reforming maintained its initial activity for 40 hours, highlighting the stabilizing effect of yttrium. rsc.org

However, like all catalysts, nickel-yttrium systems are not immune to deactivation. The formation of carbon filaments can lead to the blockage of active sites. aip.org Poisoning by impurities in the feed stream, such as sulfur, can also lead to irreversible deactivation of nickel catalysts. uni-stuttgart.deammoniaknowhow.com The formation of stable compounds, such as nickel aluminate spinels in alumina-supported catalysts, can reduce the amount of active nickel, although this can also in some cases improve stability against sintering. mdpi.com Understanding these deactivation pathways is crucial for designing more robust and long-lasting nickel-yttrium catalysts.

Resistance to Carbon Deposition (Coking) in Hydrocarbon Fuels

Nickel-based catalysts are highly active for hydrocarbon reforming but are susceptible to deactivation by carbon deposition, or coking, especially at the high temperatures required for these reactions. nih.gov The formation of carbon filaments can encapsulate the active nickel sites and block pores, leading to a rapid decline in catalytic activity. The addition of yttrium, often in the form of yttria (Y2O3), has been shown to be an effective strategy to mitigate this issue. researchgate.net

The enhanced coking resistance in nickel-yttrium systems is attributed to several factors. Yttria can increase the basicity of the catalyst surface. mdpi.com This increased basicity facilitates the adsorption and activation of CO2, which can then react with and gasify the deposited carbon, keeping the nickel surface clean. mdpi.commdpi.com Furthermore, the presence of yttrium can promote the formation of oxygen vacancies in the support material. mdpi.comnih.gov These vacancies can provide lattice oxygen to oxidize carbon species, preventing their accumulation on the catalyst surface. mdpi.comacs.org

Studies have demonstrated a significant reduction in carbon deposition for yttrium-promoted catalysts compared to their unpromoted counterparts. For instance, in the dry reforming of methane, a 5Ni+4Gd/YZr catalyst showed only 6.0 wt.% carbon deposition, whereas the unpromoted 5Ni/YZr catalyst had 19.0 wt.% carbon deposition. mdpi.com This highlights the role of the promoter in enhancing coke resistance. The mechanism is believed to involve the reaction of CO2 with the promoter to form oxycarbonate species that aid in the gasification of surface carbon. mdpi.com

The improved dispersion of nickel particles in the presence of yttria also contributes to coking resistance. mdpi.comnih.gov Smaller, well-dispersed nickel particles are generally less prone to coke formation than larger agglomerates. mdpi.com

Table 1: Effect of Yttrium on Carbon Deposition in Nickel-Based Catalysts

Catalyst Reaction Carbon Deposition (wt.%) Reference
5Ni/YZr Dry Reforming of Methane 19.0 mdpi.com
5Ni+4Gd/YZr Dry Reforming of Methane 6.0 mdpi.com
Yttrium-free NiO–ZrOm CO2 Reforming of Methane Higher researchgate.net
Yttrium-doped NiO–ZrOm CO2 Reforming of Methane Lower researchgate.net

Metal Particle Agglomeration and Sintering

A primary cause of deactivation in high-temperature catalytic processes is the thermal sintering of metal nanoparticles, leading to a loss of active surface area. nih.govnih.gov The addition of yttrium to nickel catalysts has been found to effectively suppress the agglomeration and sintering of nickel particles. mdpi.comnih.gov

The stabilizing effect of yttrium is largely due to the strong interaction between nickel and the yttria-containing support. d-nb.infoupc.edu This strong metal-support interaction (SMSI) can anchor the nickel particles, hindering their mobility and subsequent coalescence at high temperatures. upc.edufrontiersin.org The formation of stable compounds or solid solutions, such as NiYO3, at the interface can further enhance this effect. d-nb.info

Transmission electron microscopy (TEM) analysis of spent catalysts often reveals that yttrium-promoted catalysts maintain a more uniform and smaller nickel particle size distribution compared to unpromoted catalysts after prolonged operation at high temperatures. d-nb.infocsic.es For example, in one study, TEM analysis showed a uniform dispersion of NiO particles over a mixed yttria-zirconia support with no agglomeration of the active metal particles after the reaction. d-nb.info Another study found that the morphology of the Y2O3 support itself influences the size of the supported nickel particles. csic.es

The addition of nickel has also been shown to act as a sintering aid for yttria-stabilized zirconia (YSZ), reducing the required sintering temperature. researchgate.netmdpi.com This suggests a complex interplay between the components that can be leveraged to create more thermally stable materials.

Table 2: Influence of Yttrium on Nickel Particle Size

Catalyst System Observation Effect of Yttrium Reference
Ni/Y2O3 Ni dispersion decreased with increasing Ni loading due to agglomeration. Yttria support helps disperse Ni particles. upc.edu
Ni/Yttria-Zirconia Uniform dispersion of NiO particles with no agglomeration after reaction. Induces stronger metal-support interaction, preventing sintering. d-nb.info
Ni/Y2O3 (varied morphology) Morphology of Y2O3 affects the size of nickel particles. Specific Y2O3 morphologies lead to smaller, well-dispersed Ni particles. csic.es
NiO-YSZ Ni addition reduced the sintering temperature of YSZ by 100 °C. Acts as a sintering aid for the support material. researchgate.net

Metal-Support Interactions and Interfacial Phenomena in Catalysis

The addition of yttria to a support material like zirconia (ZrO2) can lead to the formation of a yttria-stabilized zirconia (YSZ) solid solution. nih.govacs.org This modification of the support enhances its thermal resistance and oxygen storage capacity. nih.gov The interaction between nickel and this modified support is strengthened, which is crucial for preventing metal sintering and improving coke resistance. nih.govd-nb.info

The formation of specific interfacial structures, such as Ni-NiOx-Y2O3, has been identified as being highly active for certain reactions like the water-gas shift (WGS) reaction. nih.govresearchgate.net At these interfaces, yttria can facilitate the dissociation of reactant molecules like H2O, which is often a rate-limiting step. nih.govresearchgate.net This demonstrates that the interface is not merely a passive anchor for the nickel particles but an active participant in the catalytic cycle.

Furthermore, the electronic properties of the nickel can be modified by the interaction with the yttrium-containing support. This can influence the adsorption and activation of reactants, thereby altering the catalytic pathway and selectivity. acs.org For instance, the presence of yttrium can promote the formation of oxygen vacancies, which in turn can enhance the reducibility of nickel species and improve the dispersion of nickel particles. mdpi.comnih.gov Studies have shown that a moderate metal-support interaction is often optimal, as a very strong interaction can decrease the number of exposed active sites. upc.eduresearchgate.net

Table 3: Summary of Metal-Support Interactions in Nickel-Yttrium Systems

System Key Interaction/Phenomenon Consequence Reference
Ni/Yttria-Zirconia Formation of NiYO3 species. Stronger active metal-support interaction. d-nb.info
Ni-Y2O3 Formation of active Ni-NiOx-Y2O3 interfaces. Enhanced H2O dissociation and catalytic activity in WGS reaction. nih.govresearchgate.net
Ni/Y2O3 Moderate Ni-Y2O3 interaction. Superior activity and stability for CO2 methanation. upc.eduresearchgate.net
Ni/Yttria-Modified Support Promotion of oxygen vacancies. Improved reducibility and dispersion of nickel. mdpi.comnih.gov

Magnetic Phenomena in Nickel Yttrium Compounds

Fundamental Magnetic Properties

Ferromagnetism and Thermal Spontaneous Magnetization

Several intermetallic compounds of yttrium and nickel exhibit ferromagnetic properties. For instance, YNi3 is recognized as a very weak itinerant electron ferromagnet. ifmpan.poznan.pl The onset of ferromagnetism in some Y-Ni alloys is attributed to the behavior of nickel's 3d electrons. researchgate.net Similarly, Y2Ni7 is characterized as a weak itinerant ferromagnet (wFM), a property linked to its electronic structure, specifically a high density of states at the Fermi level which stabilizes a spin-polarized ferromagnetic state. researchgate.netnipne.roarxiv.org The nature of magnetism in these compounds is often described as itinerant, arising from the exchange splitting of electron bands. aps.org

In contrast, YNi5 is generally considered a strong Pauli paramagnet, meaning it does not exhibit spontaneous magnetization but shows an enhanced magnetic susceptibility. pwr.edu.plresearchgate.net However, some studies suggest it is on the verge of ferromagnetism. mdpi.com The magnetic behavior of these compounds is sensitive to their stoichiometry and crystalline structure. For example, Y2Ni7 can exist in two crystallographic forms, hexagonal and rhombohedral, with the rhombohedral form being ferromagnetic. researchgate.net The spontaneous magnetization in ferromagnetic Fe-Ni alloys, a related system, is known to be influenced by interatomic spacing and can be lost under pressure, indicating a strong dependence on the crystal lattice. efineametals.com

Saturation Magnetization, Remanence, and Coercivity

Saturation magnetization (Ms), remanence (Mr), and coercivity (Hc) are key parameters characterizing ferromagnetic materials. In nickel-yttrium systems, these properties are highly dependent on composition and microstructure.

For instance, in yttrium-substituted nickel ferrites (NiY2xFe2-2xO4), both saturation magnetization and coercivity were found to decrease as the yttrium content increased. irost.ir Conversely, in Y-substituted Ni-Zn ferrites, an increase in specific saturation magnetization and a decrease in coercivity were observed. scirp.org In Ni-doped yttrium iron garnet (Y3Fe5-xNixO12), the magnetic properties, including saturation magnetization, remanence, and coercivity, are influenced by the concentration of Ni. scielo.brscielo.br One study on Y3Fe5-xNixO12 nanoparticles reported a maximum saturation magnetization of 26.37 emu/g for a nickel concentration of x = 0.01, with the coercivity also increasing at this concentration. iaea.org Another investigation on the same compound found the highest saturation magnetization of 27.04 emu/g and the highest remanence of 16.09 emu/g at a Ni concentration of x=0.02, while the highest coercivity of 0.029 T was observed at x=0.08. scielo.br

The intermetallic compound Y2Ni7, a weak ferromagnet, has a reported magnetic moment per formula unit of 0.56 μB. upb.ro The magnetic properties of these compounds are often analyzed using vibrating sample magnetometry (VSM) to obtain hysteresis loops, from which Ms, Mr, and Hc values are derived. irost.irscielo.br

Below is an interactive table summarizing the magnetic properties of various nickel-yttrium compounds based on available data.

Influence of Yttrium Substitution and Doping on Magnetic Behavior

Cation Distribution and Octahedral/Tetrahedral Site Occupation

In garnet and spinel ferrite (B1171679) structures containing nickel and yttrium, the distribution of cations between octahedral and tetrahedral sites significantly influences the magnetic properties. scielo.brresearchgate.netscispace.com The ionic radius of the cations is a primary factor determining their site preference. vu.lt

In yttrium-substituted nickel ferrites (NiY2xFe2-2xO4), the decrease in saturation magnetization and coercivity with increasing yttrium content is attributed to the redistribution of cations on the octahedral sites. irost.ir For Ni-doped yttrium iron garnet (Y3Fe5-xNixO12), it has been suggested that Ni2+ ions can substitute for Fe3+ ions in both tetrahedral and octahedral sites. scielo.brresearchgate.net Theoretical studies based on reticular energy calculations indicate that Ni2+ and Fe2+ cations preferentially occupy the octahedral sites in the YIG structure. researchgate.net The substitution of Fe3+ by Ni2+ in either site can lead to a reduction in the total magnetic moment of YIG, as Fe3+ contributes a larger magnetic moment (5 μB) than Ni2+ (2 μB). iaea.org

The crystal structure of RNi5 compounds (where R is a rare-earth element like yttrium) is of the CaCu5-type, with nickel atoms occupying two different crystallographic positions, 2c and 3g. nipne.ro The relative magnetic moments of the nickel atoms at these sites are influenced by their local environment, particularly the number of neighboring rare-earth atoms. inoe.ro

Effect on Curie Temperature and Phase Transitions

The substitution of yttrium in nickel-based compounds can significantly alter the Curie temperature (Tc), which marks the transition from a ferromagnetic to a paramagnetic state. In Gd1-xYxNi3 compounds, the Curie temperature changes with the substitution of Gd by Y. ifmpan.poznan.pl Similarly, in Y2Co7-xNix compounds, the Curie temperature decreases rapidly as nickel content increases, which is attributed to the weakening of exchange interactions. upb.ro

In the La2-xYxNi7 system, the magnetic ordering is highly dependent on the yttrium content and the crystal structure. For x ≤ 1, the compounds exhibit an oscillation between weak antiferromagnetic and weak ferromagnetic behavior. For x > 1, all compounds are weak ferromagnets with a Curie temperature of 55 K. researchgate.net Y2Ni7 itself has a Curie temperature reported to be around 53-60 K. researchgate.netnipne.ro

The table below presents data on the Curie temperatures for various nickel-yttrium compounds.

Electronic Configuration Modification and Exchange Interactions

The magnetic properties of nickel-yttrium compounds are fundamentally governed by their electronic structure and the exchange interactions between the magnetic ions. The substitution of yttrium can modify the electronic configuration and, consequently, the exchange interactions.

In Gd1-xYxNi3, the partial substitution of Gd with Y affects the electronic structure, which in turn modifies the magnetic properties. ifmpan.poznan.pl The filling of the Ni 3d band is influenced by charge transfer from the conduction electrons of Gd and Y. ifmpan.poznan.pl In the broader context of rare-earth (R) and transition metal (T) compounds, the exchange interactions are often described by a 4f-5d-3d model, where the 4f electrons of the rare-earth polarize their 5d bands, which then interact directly with the 3d bands of the transition metal. nipne.ro

In YNi5, which is an exchange-enhanced Pauli paramagnet, the application of a magnetic field induces a localized magnetic density on the Ni sites. researchgate.net The magnetic behavior of nickel in many of these compounds can be analyzed using models that consider electron correlation effects in the d-bands. nipne.ro The strength of the exchange interactions between nickel and rare-earth atoms is often more significant than the Ni-Ni interactions, meaning the nickel moments are primarily induced by the rare-earth atoms. nipne.roinoe.ro

Magnetic Applications

Nickel Ferrites and Yttrium-Doped Nickel Ferrites for Advanced Magnetic Devices

Nickel ferrites (NiFe₂O₄) are a class of soft spinel ferrites that have garnered significant attention for high-frequency applications due to their high electrical resistivity, low eddy current losses, large permeability, and low coercivity. irost.irresearchgate.net These properties make them suitable for use in the cores of power electronic converters, radio frequency circuits, high-quality filters, rod antennas, and microwave devices. irost.irunc.edu.ar The electronic and magnetic properties of nickel ferrites can be further tailored for specific applications by substituting the Fe³⁺ ions with other elements, including rare-earth ions like yttrium (Y³⁺). researchgate.net

The introduction of yttrium into the nickel ferrite crystal lattice leads to notable changes in its structural and magnetic characteristics. Yttrium ions (Y³⁺), due to their larger ionic radius compared to Fe³⁺, preferentially occupy the octahedral (B-sites) in the spinel structure. irost.irresearchgate.net This substitution influences the distribution of other cations and affects key magnetic properties.

Research on yttrium-doped nickel ferrites (NiFe₂₋ₓYₓO₄) has shown that increasing the yttrium content can lead to:

A decrease in saturation magnetization (Ms): The saturation magnetization, a measure of the maximum magnetic moment a material can achieve, tends to decrease with higher concentrations of yttrium. irost.ir This is attributed to the substitution of magnetic Fe³⁺ ions with non-magnetic Y³⁺ ions and the subsequent redistribution of cations on the octahedral sites. irost.ir

An increase in coercivity (Hc): Coercivity, the resistance of a magnetic material to becoming demagnetized, has been observed to increase with yttrium doping in some studies. irost.ir This makes the material potentially suitable for applications like magnetic receivers. irost.ir However, other research has reported a decrease in coercivity. irost.ir

Changes in particle and grain size: The addition of yttrium has been found to decrease the particle size of the synthesized powders in certain concentration ranges. irost.ir It can also inhibit grain growth during sintering, leading to a smaller grain size. researchgate.net

Modified electrical properties: Yttrium doping can increase the AC electrical conductivity at lower substitution levels and decrease the dielectric loss tangent (tg δ), which is beneficial for microwave device applications. researchgate.net The high electrical resistivity of these materials helps in minimizing eddy current losses, especially at high frequencies. researchgate.netunc.edu.ar

These tunable properties make yttrium-doped nickel ferrites promising candidates for advanced magnetic devices, particularly in high-frequency and microwave applications. researchgate.netresearchgate.net

Table 1: Effect of Yttrium Doping on the Magnetic Properties of Nickel Ferrite

Compound SystemYttrium Content (x)Synthesis MethodKey FindingsReference
NiY₂ₓFe₂₋₂ₓO₄0.00 - 0.12Co-precipitationSaturation magnetization and coercivity decreased as yttrium content increased. irost.ir
NiFe₂₋ₓYₓO₄0.05Sol-gel auto-combustionDoping resulted in an orthorhombic impurity phase. researchgate.net
NiFe₂₋ₓYₓO₄0 - 0.3Co-precipitationGrain size decreased with yttrium addition; AC conductivity slightly increased. researchgate.net
Ni₀.₅Zn₀.₅YᵧFe₂₋ᵧO₄0.01 - 0.05Self-combustionSaturation magnetization slightly decreased; maximum magnetic losses shifted to higher frequencies. unc.edu.ar

In a related system, nickel-doped yttrium iron garnet (Y₃Fe₅₋ₓNiₓO₁₂), which has a garnet crystal structure rather than a spinel one, the addition of nickel also significantly influences the magnetic properties. Yttrium iron garnet (YIG) is a key material for microwave devices due to its high electrical resistivity and low magnetization. scielo.br Research has shown that doping YIG with nickel can alter the saturation magnetization and coercivity. For instance, in one study, the highest saturation magnetization (27.04 emu/g) was observed at a nickel concentration of x=0.02. scielo.brscielo.br The coercivity was found to decrease as particle size increased. scielo.brscielo.br This tunability through doping allows for the optimization of YIG-based materials for specific microwave applications like radar and communication devices. scielo.brscielo.br

Table 2: Magnetic Properties of Nickel-Doped Yttrium Iron Garnet (Y₃Fe₅₋ₓNiₓO₁₂)

Nickel Content (x)Saturation Magnetization (Ms) (emu/g)Magnetic Remanence (Mr) (emu/g)Coercivity (Hc) (Oe)Reference
0.0023.684-- scielo.br
0.0227.03916.09- scielo.brscielo.br
0.0418.825-- scielo.br
0.0626.924-- scielo.br
0.082.518-0.029 scielo.brscielo.br

Magnetic Refrigeration Materials

Magnetic refrigeration is an emerging, energy-efficient, and environmentally friendly cooling technology based on the magnetocaloric effect (MCE). jmst.orgdiva-portal.org The MCE is a phenomenon observed in certain magnetic materials where a change in temperature occurs upon the application or removal of an external magnetic field. diva-portal.org Materials exhibiting a large MCE are sought after as refrigerants for applications ranging from room-temperature cooling to the liquefaction of gases like hydrogen and natural gas. jmst.orgcsic.es

The core of the MCE lies in the magnetic entropy of a material. When a magnetic field is applied under isothermal conditions, the magnetic moments within the material align, leading to a decrease in magnetic entropy. If the field is then removed adiabatically (without heat exchange with the surroundings), the magnetic moments randomize, causing the material to absorb heat from its own lattice, thereby cooling down. mdpi.com The efficiency of a magnetocaloric material is often evaluated by its magnetic entropy change (ΔSₘ) and refrigerant capacity (RC) or relative cooling power (RCP). researchgate.netaimspress.com

Intermetallic compounds containing rare-earth (RE) elements and nickel, such as RENi₂ and RENi₅, are considered excellent candidates for low-temperature magnetic refrigeration. researchgate.netubbcluj.ro The substitution of one rare-earth element for another in these compounds allows for the tuning of the Curie temperature (the temperature of the magnetic phase transition) and, consequently, the operating temperature range of the refrigerant. researchgate.net

While direct research on binary "nickel;yttrium" compounds for magnetic refrigeration is less common in the provided context, studies on related systems highlight the potential role of both elements. Yttrium is often used as a non-magnetic substitute for magnetic rare-earth elements to tune the magnetic properties of magnetocaloric materials. For example, in Gd₁₋ₓYₓCrO₃ perovskites, substituting gadolinium with yttrium allows for the tuning of the giant MCE around the helium liquefaction temperature. aimspress.com Similarly, the substitution of yttrium in La₁₋ₓYₓFe₁₁.₅Si₁.₅ compounds has been studied to optimize their MCE properties, though high concentrations of yttrium can lead to the formation of secondary phases that reduce the effect. mdpi.com

Alloys based on the Mn-Ni-Si system are also promising rare-earth-free materials for magnetic refrigeration. diva-portal.org These materials can exhibit a giant magnetocaloric effect associated with a magnetostructural transition, where a change in crystal structure coincides with a magnetic phase transition. diva-portal.org The addition of other transition metals can modify the properties of these alloys. beilstein-journals.org Furthermore, Ni-Mn-based Heusler alloys are another extensively studied class of materials that show multifunctional properties, including a significant MCE. osti.govmdpi.com Some Ni-Mn-Sn alloys exhibit a giant inverse magnetocaloric effect, where the material cools upon the application of a magnetic field. nih.gov

The development of these complex alloys, including those containing nickel and sometimes doped with elements like yttrium, is crucial for advancing magnetic refrigeration technology across various temperature ranges, from hydrogen liquefaction (~20 K) to near room temperature. jmst.orgdiva-portal.org

Table 3: Magnetocaloric Properties of Various Nickel- and/or Yttrium-Containing Compounds

CompoundMax. Magnetic Entropy Change (-ΔSₘ) (J/kg·K)Magnetic Field Change (T)Peak Temperature (K)Refrigerant Capacity (J/kg)Reference
Tb₀.₇₅Ho₀.₂₅Ni₂>13.9531.1- researchgate.net
Tb₀.₂₅Ho₀.₇₅Ni₂<19.5518.6- researchgate.net
GdCrO₃36.977Low Temperatures542 aimspress.com
Gd₀.₇Y₀.₃CrO₃~45.694.5~746 aimspress.com
Ni₃₉Co₁₁Mn₄₀Sn₈Al₂31.65-- osti.gov

Advanced Functional Applications of Nickel Yttrium Materials

Energy Storage and Conversion Technologies

Nickel-yttrium based materials are at the forefront of innovations in energy technologies, offering enhanced performance and stability in fuel cells, and next-generation batteries.

Solid Oxide Fuel Cell (SOFC) Anode Materials (Ni-YSZ)

Nickel-yttria-stabilized zirconia (Ni-YSZ) cermets are the most extensively used anode materials in solid oxide fuel cells (SOFCs) due to their high catalytic activity for fuel oxidation, excellent electrical conductivity, and chemical and mechanical compatibility with other cell components. nih.gov The YSZ component plays a crucial role in inhibiting the coarsening of nickel particles at elevated operating temperatures and helps to align the thermal expansion coefficient of the anode with that of the YSZ electrolyte. nih.gov The nickel phase provides the necessary electronic conductivity and catalytic sites for the electrochemical oxidation of the fuel. nih.gov

The performance of Ni-YSZ anodes is intrinsically linked to their microstructure, particularly the extent of the triple-phase boundary (TPB), where the gas-phase fuel, the electron-conducting nickel, and the ion-conducting YSZ meet. mdpi.com Research has focused on optimizing the microstructure to maximize the TPB length, which in turn enhances the electrochemical performance of the anode. osti.gov

Fabrication techniques, such as the Pechini-type polymerizable complex method, have been employed to synthesize composite powders of nano-sized NiO on YSZ particles. nih.gov This approach leads to a homogeneous microstructure with a high density of contact sites between nickel and YSZ, resulting in improved cell performance and durability. nih.govnih.gov Anodes produced from such composite powders have demonstrated high power densities, for instance, a single cell exhibiting a power density of 1.1 W cm⁻² at 800 °C. nih.gov Another study reported a maximum power density of 0.56 W cm⁻² at 800 °C for a cell with an anode made from NiO-coated YSZ composite powder. nih.govmisis.ru

The porosity of the Ni-YSZ anode is another critical factor, as it must allow for efficient transport of gaseous fuel to the reaction sites. Porosities of around 40% are often targeted to ensure adequate gas permeability. nih.govnih.gov The mechanical strength of the anode is also a key consideration, especially in anode-supported SOFC designs. nih.gov

PropertyDescriptionSignificance
Catalytic Activity High activity for the electrochemical oxidation of fuels (e.g., hydrogen, hydrocarbons).Enables efficient energy conversion.
Electrical Conductivity The nickel phase provides a path for electron transport.Essential for current collection.
Ionic Conductivity The YSZ phase conducts oxygen ions.Facilitates the electrochemical reaction.
Thermal Expansion Compatibility YSZ helps match the anode's thermal expansion with the electrolyte.Prevents mechanical failure during thermal cycling.
Microstructural Stability YSZ inhibits the coarsening of nickel particles at high temperatures.Ensures long-term performance and durability.
Porosity A porous structure allows for gas transport to the reaction sites.Crucial for fuel supply and product removal.

Lithium-Ion Battery Cathode Materials (Yttrium-Doped Ni-Rich Layered Oxides)

In the realm of lithium-ion batteries, nickel-rich layered oxides (such as LiNiₓCoᵧMnzO₂, where x ≥ 0.8) are promising cathode materials due to their high specific capacity. nih.gov However, they often suffer from structural instability, leading to capacity fading and thermal runaway concerns. nih.gov Doping these materials with yttrium has emerged as an effective strategy to mitigate these issues.

The introduction of yttrium into the crystal lattice of Ni-rich cathodes enhances both structural and thermal stability. nih.gov This improvement is largely attributed to the strong yttrium-oxygen (Y-O) bonds, which are more robust than the transition metal-oxygen bonds. researchgate.net These strong bonds help to stabilize the layered structure, particularly during deep delithiation at high voltages, and can suppress the migration of transition metal ions into the lithium layers, a phenomenon known as cation mixing. misis.ru

A surface gradient doping approach with yttrium has been shown to be particularly effective. nih.gov This technique creates a yttrium-rich surface layer without a distinct interface with the bulk material, leading to improved capacity retention and potential stability during cycling. nih.gov Dual-modification strategies, combining yttrium doping with a surface coating of a material like yttrium orthophosphate (YPO₄), have also demonstrated significant enhancements in cycling stability, rate performance, and thermal stability, even under demanding conditions such as high cutoff voltages (4.5 V). misis.ruresearchgate.net

The beneficial effects of yttrium doping are also linked to an expansion of the lattice spacing, which can facilitate the diffusion of lithium ions, thereby improving the rate capability of the cathode material. misis.ru

ParameterEffect of Yttrium DopingReference
Structural Stability Enhanced due to strong Y-O bonds, stabilizing the layered structure. mdpi.com
Thermal Stability Improved, reducing the risk of thermal runaway. mdpi.com
Capacity Retention Increased capacity retention during cycling. nih.gov
Rate Capability Improved due to enlarged lattice spacing facilitating Li+ diffusion. misis.ru
Cation Mixing Suppressed, maintaining the integrity of the crystal structure. misis.ru

Sodium-Ion Battery Cathode Materials (Yttrium-Doped Nickel Concentration Gradient Materials)

For sodium-ion batteries (SIBs), which are being explored as a cost-effective alternative to lithium-ion batteries, yttrium doping is also proving to be a valuable modification strategy for cathode materials. In particular, yttrium-doped O3-type layered oxides containing nickel, iron, and manganese have shown superior electrochemical performance. nih.gov

A key challenge for many O3-type cathode materials is the irreversible phase transition from the O3 to the P3 structure during cycling, which leads to rapid capacity decay. Research has demonstrated that yttrium doping can effectively stabilize the O3 structure and suppress this detrimental phase transition. The strong Y-O bonds are believed to "pin" the transition metal layers, inhibiting the slipping that leads to phase changes. nih.gov

This structural stabilization translates into significant improvements in cycling stability and rate capability. For instance, a Y³⁺-doped O3-NaFe₀.₄Ni₀.₃Mn₀.₃O₂ cathode exhibited 91% capacity retention after 100 cycles at a 1 C rate and a high specific capacity of 102 mAh g⁻¹ at a 7 C rate. Furthermore, a full cell using this cathode material demonstrated a capacity retention of 80% after 500 cycles at 1 C.

In addition to stabilizing the crystal structure, yttrium doping can also expand the sodium-ion diffusion channels, leading to an enhanced sodium-ion diffusion coefficient and improved rate performance. nih.gov Yttrium substitution has also been shown to improve the air stability of these cathode materials, which is a critical consideration for practical manufacturing and handling. nih.gov

Performance MetricY-doped NaFe₀.₄Ni₀.₃Mn₀.₃O₂Reference
Capacity Retention (1C, 100 cycles) 91%
Specific Capacity (7C) 102 mAh g⁻¹
Full Cell Capacity Retention (1C, 500 cycles) 80%
Full Cell Capacity Retention (1C, 1000 cycles) 71.3%

Hydrogen Storage Materials

Nickel-yttrium alloys are also being investigated for their potential in solid-state hydrogen storage applications. The addition of yttrium to nickel-containing alloys, particularly those based on magnesium, can significantly influence their hydrogen absorption and desorption properties.

In Mg-Ni-Y alloys, yttrium can facilitate the formation of nanocrystalline and amorphous structures, which can enhance the kinetics of hydrogen absorption and desorption. Melt-spun Mg₉₀Ni₅Y₅ and Mg₈₀Ni₁₀Y₁₀ ribbons, for example, have been shown to absorb approximately 5.3 wt.% hydrogen at 280 °C under a pressure of 20 bar.

The role of yttrium extends to modifying the thermodynamic properties of the hydrides formed. In La₂₋ₓYₓMgNi₉ alloys, increasing the yttrium content leads to a higher equilibrium pressure for hydrogen desorption. nih.gov This tunability is important for tailoring the operating conditions of a hydrogen storage system. These alloys have demonstrated a high reversible hydrogen storage capacity of around 1.5 wt.%. nih.gov

Furthermore, the addition of yttrium can have a positive impact on the electrochemical performance of these materials when used as anodes in nickel-metal hydride (Ni-MH) batteries. A partial substitution of lanthanum with yttrium in La₂MgNi₉-type alloys has been shown to increase the electrochemical discharge capacity and significantly improve cycling stability. nih.gov

Alloy SystemHydrogen Storage CapacityKey FindingsReference
Mg-Ni-Y ~5.3 wt.% at 280 °C, 20 barNanocrystalline/amorphous structure enhances kinetics.
La₂₋ₓYₓMgNi₉ ~1.5 wt.% (reversible)Yttrium content tunes desorption pressure; improves electrochemical performance in Ni-MH batteries. nih.gov

High-Temperature and Structural Materials

The addition of yttrium to nickel-based alloys imparts significant benefits for high-temperature structural applications, primarily by enhancing their resistance to environmental degradation and improving their mechanical properties at elevated temperatures.

Nickel-Based Superalloys with Yttrium Additions

Nickel-based superalloys are critical materials for components in the hot sections of gas turbine engines and other high-temperature environments. The addition of small amounts of yttrium, a reactive element, can lead to substantial improvements in their high-temperature performance, a phenomenon known as the "reactive element effect."

Yttrium can also influence the microstructure of the superalloy. It has a low solid solubility in the nickel matrix and tends to segregate to grain boundaries or form intermetallic phases such as Ni₁₇Y₂. The presence of yttrium at grain boundaries can modify the morphology of carbides, changing them from continuous films to more discrete particles, which can improve the stress-rupture life of the alloy. researchgate.net However, excessive yttrium additions can lead to the formation of coarse yttrium-rich phases, which can be detrimental to the mechanical properties. mdpi.com

The addition of yttrium can also contribute to solid solution strengthening and grain refinement, further enhancing the mechanical properties of the superalloy at high temperatures. researchgate.net

PropertyEffect of Yttrium AdditionMechanism
High-Temperature Oxidation Resistance Significantly improved.Promotes formation of a dense and adherent Cr₂O₃ scale; reduces oxidation rate.
Oxide Scale Adhesion Enhanced.Inhibits void formation at the scale/matrix interface.
Mechanical Properties Can be improved (e.g., stress-rupture life).Modifies grain boundary carbides; solid solution strengthening; grain refinement.
Microstructure Influences carbide morphology and can lead to the formation of Y-rich intermetallic phases.Yttrium segregation to grain boundaries and low solubility in the matrix.
Oxidation Resistance Enhancement

The addition of yttrium to nickel-based alloys significantly enhances their high-temperature oxidation resistance, a phenomenon known as the reactive element effect (REE). nih.govnih.gov Appropriate amounts of yttrium promote the selective oxidation of chromium, a key alloying element, to form a continuous and dense chromium(III) oxide (Cr₂O₃) layer. nih.gov This stable oxide scale acts as a diffusion barrier, inhibiting the transport of oxygen and metallic elements, which in turn prevents further oxidation of the underlying alloy. nih.govnih.gov

Effect of Yttrium Content on Oxidation Weight Gain in GH4169 Alloy

Alloy DesignationYttrium Content (wt.%)Relative Oxidation Weight Gain
Y00High
Y1TraceLower
Y20.04Lowest
Y3TraceLow
Y4ExcessHighest
Thermal Stability of Nanocrystalline Nickel

Nanocrystalline (nc) metals possess superior mechanical properties but are often thermally unstable, as their small grain size provides a large driving force for grain growth at elevated temperatures. Pure nanocrystalline nickel, for instance, can experience grain growth at temperatures as low as 200 °C. cambridge.orgcambridge.org The addition of yttrium has been shown to dramatically improve the thermal stability of nanocrystalline nickel. cambridge.org

High-energy cryogenic mechanical alloying has been used to synthesize nickel-yttrium nanocrystalline alloys with initial grain sizes of approximately 6.5 nm. cambridge.orgcambridge.org Studies on these alloys revealed that increasing yttrium content leads to the stabilization of the nanocrystalline grain size at high homologous annealing temperatures. cambridge.orgresearchgate.net In fact, nc Ni with yttrium additions has been shown to maintain a grain size below 100 nm after annealing at 900 °C for one hour, with an ultrafine-grained microstructure persisting at temperatures as high as 1100 °C, which is 80% of the melting point of pure nickel. cambridge.org

The primary mechanism for this enhanced stability is kinetic pinning of the grain boundaries by yttrium nitride (YN) precipitates. cambridge.orgcambridge.org These precipitates form due to unintentional nitrogen contamination during the milling process and effectively hinder grain boundary movement, thus preventing grain coarsening at high temperatures. cambridge.org This stabilization allows the material to retain its superior hardness and other nanostructure-related properties at temperatures far exceeding the stability range of pure nanocrystalline nickel. cambridge.orgbohrium.com

Thermal Stability of Ni-Y Nanocrystalline Alloys

MaterialAnnealing Temperature (°C)Resulting MicrostructureReference
Pure nc Ni200Onset of grain growth cambridge.org
Pure nc Ni420Rapid coarsening from 20 nm to 60 µm cambridge.org
nc Ni with Y900Grain size maintained below 100 nm cambridge.org
nc Ni with 5 at.% Y1100Ultrafine-grained (~500 nm) cambridge.org
Creep Resistance Mechanisms

Creep, the tendency of a solid material to move slowly or deform permanently under the influence of persistent mechanical stresses, is a critical failure mechanism in high-temperature applications like gas turbine blades. The addition of yttrium to nickel-based superalloys has been found to significantly improve their creep resistance. nih.gov

In additively manufactured Hastelloy-X, a nickel-based superalloy, yttrium additions led to a longer creep life and enhanced ductility. nih.gov This improvement is attributed to several microstructural effects. Yttrium promotes the formation of fine, Mo-rich M₆C carbides and stable oxides, such as yttrium(III) oxide (Y₂O₃) and silicon dioxide (SiO₂), within the grains. nih.gov These precipitates act as obstacles to dislocation motion, which is a primary mechanism of creep deformation.

Furthermore, yttrium helps in maintaining a columnar grain morphology, even after high-temperature solution treatments. nih.gov Grain boundaries can act as fast diffusion paths and sites for crack initiation, which accelerates creep. By elongating the grains parallel to the direction of applied stress, the detrimental effect of grain boundaries oriented perpendicular to the stress axis is minimized, thus enhancing creep life. nih.gov In solution-treated Hastelloy-X with yttrium, the creep life was observed to be eight times longer than that of the yttrium-free counterpart, highlighting the potent effect of yttrium-induced microstructural modifications on high-temperature creep resistance. nih.gov

Thermal Barrier Coatings (TBCs) and Self-Crack Healing Composites (Yttrium Titanate/Nickel)

Thermal barrier coatings (TBCs) are essential for protecting components in gas turbines and jet engines from high operating temperatures. jst.go.jpjst.go.jp A major challenge for the ceramic materials used in TBCs is their inherent brittleness, which makes them susceptible to cracking. jst.go.jp To address this, composites of yttrium titanate (Y₂Ti₂O₇) and nickel have been developed as a self-crack healing material. jst.go.jpjst.go.jp

The crack-healing mechanism in these composites is based on the oxidation of nickel particles dispersed within the yttrium titanate ceramic matrix. jst.go.jp When a crack forms on the surface and the material is exposed to a high-temperature, oxidizing environment (e.g., annealing at 1150°C in air), the nickel particles react with oxygen. jst.go.jpresearchgate.net This reaction forms nickel oxide (NiO), which has a larger volume than the original nickel. jst.go.jpresearchgate.net The resulting volume expansion causes the newly formed NiO to fill and bridge the crack, effectively healing the damage. jst.go.jp

Research has shown that this healing process is highly effective, with complete healing of surface cracks induced by a Vickers indenter being achieved in composites containing 10 vol% of nickel filler. jst.go.jpjst.go.jp This innovative approach provides a way to overcome the brittleness of ceramic TBCs, enhancing their durability and reliability in demanding high-temperature applications. jst.go.jp

Electronic and Optoelectronic Devices

UV Photosensors based on Yttrium-Doped Nickel Oxide Thin Films

Yttrium-doped nickel oxide (NiO) thin films have shown significant promise for the fabrication of high-performance ultraviolet (UV) photosensors. researchgate.net Doping NiO with yttrium alters its electrical and optical properties in a way that is beneficial for UV detection. The introduction of yttrium into the NiO crystal lattice enhances light absorption in the UV region and decreases the material's optical bandgap, with values decreasing from 3.61 eV for pure NiO to 3.42 eV for doped films. researchgate.net

The performance of UV photosensors based on these films is markedly improved with optimal doping. researchgate.net When exposed to UV radiation, electron-hole pairs are generated in the semiconductor material, leading to an increase in conductivity that can be measured as a photocurrent. mdpi.com Studies have demonstrated that NiO thin films with a 2 wt% yttrium doping concentration exhibit superior photoresponse and photoelectric characteristics. researchgate.net These optimized sensors show significantly higher responsivity, detectivity, and External Quantum Efficiency (EQE) compared to those based on pure NiO. researchgate.net The fast photoswitching speed observed in these devices further underscores their potential for practical applications in UV monitoring and detection. researchgate.net

Performance of Yttrium-Doped NiO UV Photosensors

DopantYttrium Content (wt.%)Responsivity (A/W)Detectivity (Jones)EQE (%)
None010.5 × 10⁻²3.33 × 10⁹36
Yttrium220 × 10⁻²5.53 × 10⁹70

Data sourced from research on Y-doped NiO thin films. researchgate.net

Liquid Crystal Alignment Layers (Nickel-Yttrium Oxide Films)

In liquid crystal displays (LCDs), alignment layers are critical components that control the orientation of liquid crystal (LC) molecules, which is essential for the display's function. mdpi.comwikipedia.org Nickel-yttrium oxide (NYO) has been investigated as an effective inorganic material for these alignment layers due to its favorable dielectric characteristics. mdpi.com

Anisotropic NYO films can be formed using a sol-gel based brush coating technique. mdpi.com The shear stress from the brush creates nano- and micro-grooves on the film's surface. mdpi.comresearchgate.net This grooved, anisotropic surface structure physically guides the liquid crystal molecules, inducing a uniform alignment across the display. mdpi.com This alignment is crucial for controlling the passage of light through the display when a voltage is applied. dakenchem.com

NYO films offer good optical transmittance and thermal stability, which are important properties for display applications. mdpi.comresearchgate.net Twisted-nematic LC cells fabricated with NYO alignment layers have demonstrated good electro-optical properties, stable switching, and enhanced operating voltage performance. mdpi.com This method provides a promising alternative to traditional rubbing techniques for creating advanced LC alignment layers. mdpi.com

Spintronic Applications of Nickel-Yttrium Materials

The exploration of intermetallic compounds for spintronic applications is a burgeoning field of materials science, driven by the need for materials with tunable magnetic and electronic properties. Nickel-Yttrium (Ni-Y) compounds, a subset of rare earth-transition metal intermetallics, have garnered attention for their unique magnetic characteristics, which are foundational to their potential use in spintronic devices. Spintronics, or spin electronics, leverages the intrinsic spin of the electron and its associated magnetic moment, in addition to its electric charge, offering a new paradigm for information processing and data storage.

The magnetic properties of Ni-Y compounds are highly dependent on their stoichiometry, which dictates the crystal structure and the nature of the magnetic exchange interactions between the nickel atoms. Research into various Ni-Y intermetallic phases has revealed a range of magnetic behaviors, from Pauli paramagnetism to weak itinerant ferromagnetism, which are critical for different spintronic functionalities.

Detailed Research Findings

Scientific investigations into the magnetic and electronic structures of nickel-yttrium compounds provide the basis for their potential spintronic applications. A notable example is the Y2Ni7 intermetallic compound. It crystallizes in a rhombohedral structure and is characterized as a weak itinerant ferromagnet. arxiv.org The Curie temperature (TC), the point at which the material transitions from a ferromagnetic to a paramagnetic state, has been reported to be approximately 54 K.

Band structure calculations for Y2Ni7 have revealed a significant feature pertinent to its magnetic properties: a sharp and narrow peak in the electronic density of states (DOS) centered at the Fermi level. arxiv.org This high DOS at the Fermi level is primarily composed of Ni 3d states and is a key factor in satisfying the Stoner criterion for ferromagnetism, leading to a magnetic instability in the material. arxiv.org

Another well-studied compound is YNi5 , which exhibits ferromagnetic ordering. Its total magnetization has been calculated to be 1.89 µB per formula unit. While yttrium itself does not carry a magnetic moment, the arrangement of nickel atoms in the crystal lattice and the hybridization of their orbitals give rise to the observed magnetism.

The magnetic anisotropy of these materials is a critical parameter for spintronic applications, as it determines the stability of the magnetic states. For instance, in the related YNi4-xCoxSi alloy system, which shares a similar crystal structure, the c-axis of the hexagonal structure is identified as the easy magnetic axis, with a significant K2 anisotropy constant. tudelft.nl This suggests that nickel-yttrium compounds could also possess substantial magnetic anisotropy, a desirable trait for high-density magnetic data storage.

While direct measurements of spin polarization at the Fermi level for binary Ni-Y compounds are not extensively reported, the electronic structure of Y2Ni7, with its sharp DOS peak from Ni 3d states at the Fermi level, suggests the potential for a significant degree of spin polarization of the conduction electrons. Materials with high spin polarization are highly sought after for applications such as spin-transfer torque magnetic random-access memory (STT-MRAM).

The table below summarizes key magnetic properties of select nickel-yttrium intermetallic compounds based on available research findings.

CompoundCrystal StructureMagnetic OrderingCurie Temperature (Tc)Magnetic Moment (per formula unit)
Y2Ni7 RhombohedralWeak Itinerant Ferromagnet~54 K 0.41 - 0.56 µB
YNi5 HexagonalFerromagnetic-1.89 µB (calculated)
YNi3 RhombohedralPauli Paramagnet--

Note: The data presented is based on a combination of experimental measurements and theoretical calculations. The absence of a value indicates that it is not prominently reported in the reviewed literature.

Further research into thin-film growth and characterization of these nickel-yttrium compounds is necessary to fully elucidate their spintronic potential. The investigation of phenomena such as anisotropic magnetoresistance (AMR) and the spin Hall effect in these materials could open up new avenues for the development of advanced spintronic devices. The interplay between the crystal structure, electronic configuration, and resulting magnetic properties in the nickel-yttrium system provides a rich platform for fundamental studies and the potential discovery of novel spintronic functionalities.

Future Directions and Emerging Research Frontiers

Multi-Interface Engineering and Heterostructured Materials Design

Multi-interface engineering is a key strategy in developing advanced materials with superior performance. oaepublish.com In Ni-Y systems, this involves creating heterostructures, which are materials composed of distinct zones with significant variations in properties. lbl.govcityu.edu.hk The interaction between these zones can produce a synergistic effect, leading to integrated properties that exceed those of the individual components. cityu.edu.hk This approach is a departure from traditional materials design, which typically focuses on homogeneous compositions.

The design of heterostructured materials can be categorized based on the nature of the interfaces created:

Substrate/Electrocatalyst Interface : Optimizing this interface enhances the binding strength between the catalyst and the substrate, improving stability. oaepublish.com

Internal Electrocatalyst Interface : Introducing defect sites or constructing heterostructures can enhance the intrinsic catalytic activity. oaepublish.com

Hetero-deformation induced (HDI) strengthening and strain hardening are key mechanisms in these materials. cityu.edu.hk As the material deforms, geometrically necessary dislocations can accumulate near the zone boundaries, creating back stress in softer zones and forward stress in harder zones, which enhances both strength and ductility. cityu.edu.hk This principle allows for the design of materials that overcome the typical strength-ductility trade-off. lbl.gov

Heterostructure TypeDescriptionKey BenefitExample System
Heterogeneous LamellaLayered structures of different materials.Anisotropic properties, high strength.-
Gradient StructuresGradual change in composition or microstructure.Reduces stress concentrations, improves fatigue life. lbl.gov-
Dual/Multi-Phase StructuresMixture of distinct phases. lbl.govCombination of properties from each phase.Ni/Y₂O₃ researchgate.net
Core-Shell StructuresParticles coated with a layer of another material. lbl.govProtective surface, enhanced catalytic activity.-

In-Situ Characterization Techniques for Dynamic Process Understanding

Understanding the dynamic processes that occur in Ni-Y materials under operational conditions is critical for optimizing their performance. In-situ characterization techniques, which allow for the real-time observation of materials in their working environment, are indispensable tools for this purpose. researchgate.netespublisher.com These methods provide unprecedented insights into reaction mechanisms, structural transformations, and degradation pathways.

Several powerful in-situ techniques are being applied to study catalyst systems:

In-situ X-ray Techniques : Methods like X-ray Absorption Spectroscopy (XAS), X-ray Diffraction (XRD), and X-ray Photoelectron Spectroscopy (XPS) can reveal information about the electronic and geometric structure of materials during electrochemical processes. researchgate.netsciengine.com For instance, operando XAS can track changes in oxidation states and the local chemical environment of specific elements. sciengine.com

In-situ Electron Microscopy : Liquid-phase Transmission Electron Microscopy (TEM) allows for the direct visualization of dynamic processes such as nanoparticle nucleation, growth, and corrosion in solution with high spatial and temporal resolution. espublisher.com

In-situ Raman Spectroscopy : This technique is well-suited for investigating heterogeneous catalytic systems, providing molecular-level information about structural changes in the catalyst, identifying active sites, and detecting reaction intermediates. researchgate.net

Transient methods are also valuable for characterizing catalysts. Techniques like Temperature Programmed Desorption of H₂ (H₂-TPD) and pulsed H₂ chemisorption are used to determine the specific surface area of nickel, a key factor in its catalytic performance. researchgate.net These studies show that pretreatment conditions and the gas atmosphere can cause reversible morphological changes on the Ni surface. researchgate.net

In-Situ TechniqueInformation GainedRelevance to Ni-Y Systems
X-ray Absorption Spectroscopy (XAS)Changes in oxidation states, local chemical environment, and site-symmetry. sciengine.comUnderstanding redox processes and active site evolution during catalysis.
Liquid-Phase TEMDirect observation of nanoparticle nucleation, growth, and corrosion in liquids. espublisher.comVisualizing the formation and stability of Ni-Y nanostructures.
Raman SpectroscopyStructural changes, identification of active sites and reaction intermediates. researchgate.netElucidating reaction mechanisms on Ni-Y catalyst surfaces.
Temperature Programmed Desorption (TPD)Interaction of gases with catalyst surfaces, specific surface area. researchgate.netCharacterizing the active surface of Ni-Y catalysts.

Advanced Computational Approaches for Predictive Modeling

Advanced computational methods are revolutionizing materials science by enabling the predictive design of new alloys with tailored properties, thereby accelerating the development cycle. mdpi.comresearchgate.net For complex multi-component systems like Ni-Y based alloys, these approaches are particularly powerful.

One prominent method is the CALPHAD (CALculation of PHAse Diagrams) approach, which is used to model thermodynamic properties and predict phase equilibria. frontiersin.org When coupled with data mining and machine learning, CALPHAD can be used to screen vast compositional spaces to identify candidate alloys with desired characteristics, such as high strength, specific phase structures, and improved processability for applications like additive manufacturing. frontiersin.org

Artificial Neural Networks (ANNs) represent another powerful tool. researchgate.net ANNs can be trained on existing materials data to establish complex, non-linear relationships between composition, processing parameters, and material properties. researchgate.net This allows for the prediction of properties like creep life and density for thousands of potential alloy compositions, guiding experimental efforts toward the most promising candidates. researchgate.net

These computational tools enable a multi-criteria optimization approach, where alloys can be designed to simultaneously satisfy several performance requirements. researchgate.net This integrated computational alloy design framework is crucial for developing next-generation high-performance materials.

Exploration of Novel Ni-Y Architectures (e.g., Nanorods, Flower-like structures)

The morphology of materials at the micro- and nanoscale plays a critical role in determining their properties and performance. rsc.org Researchers are actively exploring the synthesis of novel Ni-Y architectures to unlock enhanced functionalities. Drawing inspiration from work on other metal oxides like NiO and ZnO, there is significant interest in creating complex three-dimensional structures such as nanoflowers, nanorods, and nanourchins. rsc.orgrsc.orgnih.gov

These intricate structures offer several advantages:

High Surface Area-to-Volume Ratio : This is beneficial for applications in catalysis, sensing, and energy storage, as it increases the number of active sites. rsc.orgmdpi.com

Enhanced Properties : The unique morphology can lead to improved catalytic activity, faster charge/discharge rates in batteries, and higher sensitivity in gas sensors. rsc.orgrsc.org

The synthesis of these architectures often involves methods like hydrothermal or solvothermal treatment, sometimes followed by a calcination step. rsc.orgrsc.org The final morphology can be precisely controlled by manipulating experimental parameters such as precursor concentration, temperature, pH, and the use of surfactants or structure-directing agents. rsc.orgnih.gov For example, in the synthesis of NiO, the concentration of potassium persulfate was found to be a significant factor in the formation of micro/nanoflowers. rsc.org While much of the existing research focuses on single metal oxides, these synthesis strategies provide a roadmap for creating novel, hierarchical Ni-Y based nanostructures.

Synergistic Effects in Multi-Component Ni-Y Systems

Synergism is the phenomenon where the combined effect of multiple components in a system is greater than the sum of their individual effects. acs.org In materials science, this concept is being harnessed to design multi-component Ni-Y systems with enhanced properties. The addition of yttrium to nickel-based alloys, often in combination with other elements, can lead to significant improvements in catalytic activity, stability, and mechanical properties.

In catalysis, synergistic effects are observed in nanocomposites like Ni/Al₂O₃+YSZ (yttria-stabilized zirconia). researchgate.net The interaction between the YSZ and the Ni/Al₂O₃ catalyst creates an interfacial nanopore structure that can enhance internal electric fields, leading to a substantial increase in reaction rates for processes like biogas steam reforming. researchgate.net

In the broader context of multi-component alloys, also known as high-entropy alloys, the interactions between different elements can lead to the formation of stable single-phase solid solutions (either FCC or BCC structures) instead of complex intermetallic compounds. mdpi.com This can result in unique combinations of properties. The addition of yttrium can act as a scavenger for impurities or as a grain refiner, contributing to improved performance. The multicaloric effect, where a thermal response is driven by more than one external field (e.g., stress and magnetic field), is another example of synergistic interactions in multi-component systems, offering potential for solid-state cooling technologies. aps.org The study of these complex interactions is crucial for unlocking the full potential of Ni-Y containing multi-component materials. researchgate.net

Q & A

Q. What are the key synthesis methods for nickel-yttrium (Ni-Y) composites, and how do they influence material properties?

Ni-Y composites are commonly synthesized via co-precipitation (e.g., for layered double hydroxides-derived catalysts) and ultrasonic spray pyrolysis (USP) . The co-precipitation method requires precise control of pH, temperature, and precursor concentrations to ensure homogeneous mixing of Ni and Y, which affects particle size and metal-support interactions . USP allows for scalable production of nanocomposites like Ni/Y₂O₃, where suspension concentration and lyophilization parameters determine porosity and surface area . Characterization via X-ray diffraction (XRD) and elemental analysis is critical to verify phase purity and stoichiometry.

Q. How do researchers characterize the interaction between nickel and yttrium in alloys or catalysts?

Key techniques include:

  • XRD : To identify crystallographic phases and lattice distortions caused by Y doping .
  • H₂ Temperature-Programmed Reduction (H₂-TPR) : Measures reducibility and metal-support interactions, which are enhanced by Y in Ni catalysts .
  • CO₂ Temperature-Programmed Desorption (CO₂-TPD) : Quantifies basic sites on catalysts, correlating Y content with catalytic activity in CO₂ methanation .
  • Scanning Electron Microscopy with Energy-Dispersive Spectroscopy (SEM-EDS) : Maps elemental distribution to detect Y segregation in Ni matrices .

Q. What experimental parameters are critical for optimizing Ni-Y catalyst performance in gas-phase reactions?

  • Temperature : Moderate ranges (250–300°C) maximize CO₂ conversion while minimizing Ni sintering .
  • Y Loading : Optimal Y content (e.g., 0.4–2.0 wt.%) balances active site dispersion and excessive phase segregation .
  • Pretreatment : Reduction conditions (e.g., H₂ flow rate, temperature) influence metallic Ni crystallite size and catalytic stability .

Advanced Research Questions

Q. How can computational studies resolve contradictions in reported mechanisms of Y-doped Ni catalysts?

Discrepancies in Y’s role (e.g., electronic promoter vs. structural stabilizer) can be addressed by:

  • Density Functional Theory (DFT) : Modeling Y’s impact on Ni surface energetics and adsorption strengths for reactants like CO₂ .
  • Microkinetic Modeling : Correlating experimental turnover rates with simulated activation barriers to identify rate-limiting steps .
  • Comparative Analysis : Contrasting datasets under identical conditions (e.g., pressure, feed composition) to isolate Y-specific effects .

Q. What methodologies are used to analyze conflicting data on yttrium’s influence on Ni alloy thermal stability?

Contradictory reports often arise from variations in Y solubility limits and annealing protocols. To resolve these:

  • Thermogravimetric Analysis (TGA) : Track oxidation resistance under controlled atmospheres to assess Y’s role in stabilizing protective oxide layers .
  • High-Resolution Transmission Electron Microscopy (HRTEM) : Image grain boundaries to detect Ni₃Y phase formation, which degrades mechanical properties at excess Y concentrations (>0.3 wt.%) .
  • In Situ Spectroscopy : Monitor phase transitions during thermal cycling to differentiate reversible vs. irreversible structural changes .

Q. How should researchers design experiments to probe the synergistic effects of Ni-Y composites in multi-functional applications (e.g., catalysis and magnetism)?

  • Multi-Response Optimization : Use factorial design to vary Y content, synthesis temperature, and reduction time while measuring catalytic activity (e.g., CH₄ selectivity) and magnetic susceptibility .
  • Operando Characterization : Combine XRD or X-ray Absorption Spectroscopy (XAS) with catalytic testing to correlate real-time structural changes with performance metrics .
  • Cross-Disciplinary Validation : Compare results with standalone Ni or Y systems to isolate synergy-driven enhancements .

Methodological Guidelines

Q. What strategies ensure reproducibility in Ni-Y composite synthesis?

  • Detailed Protocols : Document precursor purity, mixing sequences, and aging times to minimize batch variability .
  • Supplementary Data : Provide raw characterization datasets (e.g., XRD patterns, TPR profiles) in open-access repositories for independent verification .
  • Reference Controls : Include Y-free Ni catalysts in parallel experiments to benchmark Y’s contribution .

Q. How can researchers address ethical and practical challenges in Ni-Y studies?

  • Safety Protocols : Highlight handling precautions for Y compounds (e.g., hygroscopicity, toxicity) in methods sections .
  • Data Transparency : Disclose conflicts of interest, funding sources, and instrument calibration details to uphold reproducibility standards .
  • Collaborative Peer Review : Engage specialists in metallurgy and catalysis to pre-validate experimental designs .

Tables for Quick Reference

Table 1. Key Characterization Techniques for Ni-Y Systems

TechniqueApplicationExample FindingsReference
H₂-TPRReducibility of Ni speciesY enhances Ni-support interaction
CO₂-TPDSurface basicityMedium-strength sites boost activity
SEM-EDSElemental distributionY segregation at grain boundaries

Table 2. Common Pitfalls in Ni-Y Research

IssueMitigation Strategy
Overestimating Y solubilityAdhere to phase diagrams for Ni-Y alloys
Inconsistent pretreatmentStandardize reduction protocols
Neglecting computational validationIntegrate DFT with experimental data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.